molecular formula C8H13NO B3300507 1-(prop-2-yn-1-yl)piperidin-3-ol CAS No. 902270-72-8

1-(prop-2-yn-1-yl)piperidin-3-ol

Cat. No.: B3300507
CAS No.: 902270-72-8
M. Wt: 139.19 g/mol
InChI Key: SIYJFRXEYQGHPD-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h1,8,10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYJFRXEYQGHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(prop-2-yn-1-yl)piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(prop-2-yn-1-yl)piperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a privileged scaffold in a wide array of pharmaceuticals, and the introduction of a terminal alkyne via the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry.[1][2][3] This document details the synthetic pathways, experimental protocols, and relevant data for the preparation of this compound.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the N-alkylation of the key intermediate, 3-hydroxypiperidine, with a suitable propargylating agent. This straightforward approach is depicted in the retrosynthetic analysis below.

Retrosynthesis Target This compound Disconnect C-N Disconnection Target->Disconnect Precursors 3-Hydroxypiperidine + Propargyl Halide Disconnect->Precursors

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

The successful synthesis of the target compound relies on the efficient preparation of its precursors.

Synthesis of 3-Hydroxypiperidine

3-Hydroxypiperidine is a crucial intermediate that can be synthesized via several methods. Two common and effective routes are the reduction of 3-hydroxypyridine and the cyclization of a linear amino alcohol derivative.

Method A: Catalytic Hydrogenation of 3-Hydroxypyridine

The direct catalytic hydrogenation of 3-hydroxypyridine is a widely used method for the preparation of 3-hydroxypiperidine.[4]

Synthesis_3OH_Piperidine_A Reactant 3-Hydroxypyridine Product 3-Hydroxypiperidine Reactant->Product Hydrogenation Conditions H₂, Catalyst (e.g., Rh-Ni/C) Solvent, Pressure, Temp. Conditions->Reactant

Caption: Synthesis of 3-Hydroxypiperidine via catalytic hydrogenation.

Experimental Protocol (Method A):

A solution of 3-hydroxypyridine in a suitable solvent (e.g., water or an organic solvent) is subjected to hydrogenation in the presence of a catalyst.[5] A rhodium-nickel/carbon bimetallic catalyst has been reported to be effective under mild conditions.[5] The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 3-hydroxypiperidine. A patent describes achieving a yield of over 90% with this method.[5]

Method B: Cyclization of 5-halo-2-hydroxypentylamine hydrohalide

An alternative route involves the intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalide.[6] This method proceeds under the action of an inorganic base in water.[6]

Synthesis_3OH_Piperidine_B Reactant 5-halo-2-hydroxypentylamine hydrohalide Product 3-Hydroxypiperidine Reactant->Product Intramolecular Cyclization Conditions Inorganic Base (e.g., Na₂CO₃) H₂O, Temp. Conditions->Reactant Synthesis_Target_Compound Reactant1 3-Hydroxypiperidine Product This compound Reactant1->Product N-Alkylation Reactant2 Propargyl Bromide Reactant2->Product Conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., CH₃CN, DMF) Temp. Conditions->Reactant1

References

A Technical Guide to 1-(prop-2-yn-1-yl)piperidin-3-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its unique conformational properties and ability to modulate physicochemical parameters make it a highly versatile core for drug design.[1] When functionalized with a propargyl (prop-2-yn-1-yl) group, a moiety known for its role in covalent and non-covalent interactions with biological targets, the resulting molecule presents significant therapeutic potential, particularly in the realm of neuroscience.[3] This guide provides a comprehensive technical overview of 1-(prop-2-yn-1-yl)piperidin-3-ol, a novel compound combining these two critical pharmacophores. We will explore its chemical identity, a proposed synthetic route with a detailed experimental protocol, and its potential biological activities based on structurally related analogs, with a focus on its promise as a modulator of central nervous system targets.

Chemical Identity and Structure

The systematic IUPAC name for the compound is This compound . The structure consists of a piperidine ring hydroxylated at the 3-position, with a propargyl group attached to the ring's nitrogen atom.

Chemical structure of this compound (Note: An illustrative 2D structure of this compound is shown above. This image is for representational purposes.)

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the molecule, which are crucial for assessing its drug-like characteristics.

PropertyValueSource
Molecular Formula C₈H₁₃NO-
Molecular Weight 139.19 g/mol -
XLogP3 0.5Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 2Predicted
Topological Polar Surface Area (TPSA) 32.26 ŲPredicted[4]

Synthesis and Characterization

A feasible and efficient synthesis of this compound can be achieved via the direct N-alkylation of piperidin-3-ol with a suitable propargylating agent, such as propargyl bromide. This is a standard method for functionalizing secondary amines.

Proposed Synthetic Workflow

The logical flow for the synthesis involves the reaction of the starting materials in the presence of a base to yield the final product, followed by purification.

G cluster_reactants Reactants cluster_conditions Conditions Piperidin-3-ol Piperidin-3-ol Reaction Reaction Piperidin-3-ol->Reaction Propargyl Bromide Propargyl Bromide Propargyl Bromide->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (Acetonitrile) Solvent (Acetonitrile) Solvent (Acetonitrile)->Reaction Inert Atmosphere (N2) Inert Atmosphere (N2) Inert Atmosphere (N2)->Reaction Workup Workup Reaction->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Alkylation of Piperidin-3-ol

This protocol provides a detailed methodology for the synthesis of the title compound.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ol (1.0 eq, e.g., 5.0 g).

    • Dissolve the starting material in anhydrous acetonitrile (50 mL).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. This acts as a base to neutralize the HBr formed during the reaction.

    • Flush the system with an inert gas (e.g., Nitrogen or Argon).

  • Addition of Reagent:

    • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirring suspension at room temperature over 15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Dichloromethane:Methanol 9:1) until the starting material is consumed.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product using column chromatography on silica gel.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to isolate the pure product.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Therapeutic Relevance

While direct experimental data for this compound is not yet published, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential. The piperidine nucleus is a key component in drugs targeting the central nervous system, cancer, and infectious diseases.[1][5]

Sigma Receptor (σR) Modulation

Sigma receptors, particularly the σ₁ subtype (σ₁R), are implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease.[3] The N-propargyl group is a known pharmacophore for high-affinity σ₁R ligands. A study on substituted pyridines demonstrated that molecules containing an N-methyl-N-propargylamino group exhibit potent σ₁R affinity.[3]

The data below, adapted from related compounds, illustrates the high affinity conferred by the propargyl moiety.[3]

Compound ID (Analogue)Linker (n)R² GroupKᵢ (hσ₁R) nMσ₁R/σ₂R Selectivity
2 2H7.57132
5 2Methyl1.45290
3 3H2.971010
6 3Methyl3.01133

This structure-activity relationship suggests that this compound is a promising candidate for investigation as a sigma receptor ligand.

G Ligand 1-(prop-2-yn-1-yl) piperidin-3-ol Sigma1R Sigma-1 Receptor (σ1R) (ER Chaperone) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Stabilizes/ Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Potentiates Signaling ER Endoplasmic Reticulum ER->Ca_Release Neuronal_Function Modulation of Neuronal Function Ca_Release->Neuronal_Function

Caption: Hypothetical signaling pathway involving Sigma-1 Receptor modulation.

Other Potential CNS Activities

The combination of a piperidine core and a propargylamine moiety is found in multi-target ligands. For instance, a compound featuring these groups was identified as a dual inhibitor of cholinesterase (implicated in Alzheimer's disease) and monoamine oxidase (a target for depression and Parkinson's disease).[5] This suggests that this compound could be explored for its potential to modulate multiple CNS targets simultaneously, a desirable feature for treating complex neurological diseases.

Conclusion

This compound is a novel chemical entity with significant potential for drug discovery. It combines the structurally robust and pharmacologically privileged piperidine scaffold with the functionally important propargyl group. Based on extensive data from related compounds, this molecule is a prime candidate for investigation as a modulator of CNS targets, particularly sigma receptors. The synthetic route proposed herein is straightforward and relies on well-established chemical transformations, making the compound readily accessible for biological screening and further development. Future research should focus on its synthesis, in-vitro profiling against a panel of neurological targets, and subsequent in-vivo studies to validate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Novel Piperidine Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] This six-membered nitrogen-containing heterocycle offers a versatile framework that can be readily functionalized, allowing for the fine-tuning of physicochemical properties to enhance biological activity, improve pharmacokinetics, and reduce toxicity.[4][5] This guide provides a comprehensive overview of recent advancements in the biological evaluation of novel piperidine derivatives, focusing on their therapeutic potential across various disease areas. It includes quantitative data summaries, detailed experimental protocols, and visualizations of key workflows and pathways to support ongoing research and development efforts.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways like PI3K/Akt.[6][7]

Data Presentation: Antiproliferative and Cytotoxic Activity

The anticancer efficacy of novel piperidine derivatives is frequently quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

Compound ClassCell LineActivity MetricValueReference
Tetrahydroisoquinoline derivativesMCF-7 (Breast Cancer)IC503.32 µM[8]
T47D (Breast Cancer)IC500.91 µM[8]
Hela (Cervical Cancer)IC501.71 µM[8]
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast Cancer)GI501.00 µM[9]
Vindoline-Piperazine Conjugate 25 HOP-92 (Lung Cancer)GI501.35 µM[9]
Piperidine derivative 17a PC3 (Prostate Cancer)Proliferation InhibitionConcentration-dependent[6]
Mandatory Visualization: Apoptosis Induction Pathway

Many piperidine-based anticancer agents function by inducing programmed cell death, or apoptosis. This is often achieved by altering the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.

G cluster_0 Cellular Environment Piperidine Novel Piperidine Derivative Bcl2 BCL-2 (Anti-apoptotic) Piperidine->Bcl2 Inhibits Bax BAX (Pro-apoptotic) Piperidine->Bax Promotes Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Activates

Caption: General pathway for apoptosis induction by novel piperidine derivatives.

Experimental Protocols: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Plate human neuroblastoma (SH-SY5Y) or other cancer cells in 96-well plates and culture until they adhere.

  • Compound Treatment: Treat the cells with various concentrations of the novel piperidine derivatives for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) and a positive control are included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Piperidine derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens, including resistant strains.[10][11]

Data Presentation: Antimicrobial Efficacy (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
Halogenobenzene Derivative 5 Candida albicansFungus32-64[12]
Halogenobenzene Derivative 6 Candida albicansFungus32-64[12]
Halogenobenzene Derivative 7 Candida albicansFungus32-64[12]
Halogenobenzene Derivative 3 Staphylococcus aureusATCC 2592332-128[12]
Halogenobenzene Derivative 5 Staphylococcus aureusATCC 2592332-128[12]
Halogenobenzene Derivative 6 Staphylococcus aureusATCC 2592332-128[12]
Halogenobenzene Derivative 7 Staphylococcus aureusATCC 2592332-128[12]
Experimental Protocols: Disc Diffusion Method

This method is widely used to test the antimicrobial activity of new compounds.[13]

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) plates for bacterial strains.[13]

  • Inoculum Preparation: Spread a standardized inoculum (0.1 mL) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly over the agar surface.[13]

  • Sample Application: Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10 mg/mL).[13]

  • Disc Placement: Impregnate sterile paper discs with known volumes (e.g., 10 µL and 20 µL) of the compound solution and place them on the inoculated agar surface.[13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented).[13] The results are compared against a standard antibiotic control, such as chloramphenicol.[10][13]

Neuroprotective and CNS Activity

Novel piperidine derivatives are being actively investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.[5][14] Key areas of research include neuroprotection against ischemic injury and the modulation of serotonin receptors for antidepressant effects.[15][16]

Data Presentation: Neuroprotective and Receptor Binding Activity
CompoundModel / TargetActivity MetricValueReference
A10 (Fenazinel derivative)hERG (Cardiotoxicity)IC50> 40 µmol/L[15][17]
A10 (Fenazinel derivative)MCAO Rat ModelInfarct ReductionSignificant, Dose-dependent[15][17]
Compound 4 (Indanone hybrid)MCAO/R Model (40 mg/kg)Infarct Volume18.45%[18]
Compound 5a (Aralkyl piperidine)5-HT1A ReceptorKi0.46 nM[16]
5-HT7 ReceptorKi2.7 nM[16]
Serotonin Reuptake (SSRI)IC501.9 nM[16]
Mandatory Visualization: Drug Discovery Workflow for Neuroprotective Agents

The process of identifying and validating a novel neuroprotective piperidine derivative involves several key stages, from initial design to in vivo testing.

G cluster_workflow Discovery & Development Pipeline A Design & Synthesis of Piperidine Derivatives B In Vitro Screening (e.g., MTT Assay on SH-SY5Y cells) A->B Test Neuroprotection C Cardiotoxicity Assessment (hERG Binding Assay) B->C Assess Safety D In Vivo Efficacy Testing (e.g., MCAO Rat Model) C->D Validate in Animal Model E Lead Optimization D->E Refine Structure F Preclinical Candidate D->F Successful Validation E->A

Caption: Workflow for the discovery of novel neuroprotective piperidine agents.

Experimental Protocols: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard in vivo method for evaluating the neuroprotective effects of compounds against ischemic stroke.[15][18]

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

  • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA). Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA), inducing ischemia.

  • Occlusion Period: Maintain the occlusion for a set period (e.g., 1-2 hours).

  • Reperfusion: Withdraw the filament to allow blood flow to resume (reperfusion).

  • Compound Administration: Administer the test compound (e.g., compound 4 or A10 ) intravenously or intraperitoneally at various doses before, during, or after the ischemic event.[15][18]

  • Neurological Assessment: After a survival period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals, remove the brains, and slice them into sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

  • Analysis: Quantify the infarct volume as a percentage of the total brain volume using image analysis software. A reduction in infarct volume compared to the vehicle-treated group indicates a neuroprotective effect.[15][18]

References

The Synthesis and Utility of 1-(prop-2-yn-1-yl)piperidin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmaceuticals and natural products.[1] The introduction of a propargyl group onto the piperidine nitrogen, as in 1-(prop-2-yn-1-yl)piperidin-3-ol, creates a versatile starting material, particularly for the synthesis of more complex molecules through azide-alkyne cycloaddition, a cornerstone of "click chemistry".[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the generation of novel molecular entities.

Synthesis of this compound

The most direct synthetic route to this compound involves the N-alkylation of 3-hydroxypiperidine with a suitable propargylating agent, such as propargyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the propargyl halide.

Experimental Protocol: N-propargylation of 3-Hydroxypiperidine

Materials:

  • 3-Hydroxypiperidine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add propargyl bromide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to a temperature of 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Representative Reaction Parameters and Yields for N-propargylation

ParameterValue
Reactants3-Hydroxypiperidine, Propargyl bromide
BasePotassium Carbonate
SolventAcetonitrile
Temperature50-60 °C
Reaction Time4-8 hours
Representative Yield70-90%

Note: The data presented are representative of typical N-alkylation reactions and may vary based on specific experimental conditions.

Application in Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click" reaction. This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the piperidine moiety to another molecule containing an azide group.[5][6][7]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.05 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole derivative by column chromatography or recrystallization.

Table 2: Representative Data for CuAAC Reaction

ParameterValue
ReactantsThis compound, Benzyl azide
CatalystCopper(II) sulfate pentahydrate, Sodium ascorbate
Solventtert-Butanol/Water (1:1)
TemperatureRoom Temperature
Reaction Time1-24 hours
Representative Yield>90%

Note: The data presented are representative of typical CuAAC reactions.

Visualizing the Synthetic Pathway and Workflow

The following diagrams, generated using Graphviz, illustrate the synthesis of the starting material and its subsequent application in a click chemistry reaction.

Synthesis 3-Hydroxypiperidine 3-Hydroxypiperidine Target This compound 3-Hydroxypiperidine->Target N-propargylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Target Reagents K₂CO₃, CH₃CN Reagents->Target

Caption: Synthetic route to this compound.

Click_Chemistry Starting_Material This compound Product 1,2,3-Triazole Derivative Starting_Material->Product CuAAC Azide R-N₃ Azide->Product CuAAC Catalyst Cu(I) Catalyst->Product

Caption: Workflow for CuAAC using the starting material.

Conclusion

This compound serves as a valuable and versatile building block in modern organic synthesis and drug discovery. Its straightforward preparation and the high efficiency of its subsequent derivatization via "click chemistry" provide a reliable pathway for the creation of diverse and complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this starting material in their synthetic endeavors.

References

In Silico Prediction of 1-(prop-2-yn-1-yl)piperidin-3-ol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-(prop-2-yn-1-yl)piperidin-3-ol, a novel piperidine derivative. In the absence of direct experimental data, this document outlines a systematic, multi-faceted computational approach to hypothesize and evaluate its potential pharmacological profile. The guide details experimental protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Through a hypothetical case study, we explore the potential interaction of this compound with clinically relevant biological targets for piperidine-containing compounds, namely the mu-opioid receptor, the sigma-1 receptor, and acetylcholinesterase. This guide is intended to serve as a practical roadmap for researchers engaged in the early-stage discovery and characterization of novel small molecules.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its conformational flexibility and ability to be readily functionalized make it a versatile template for interacting with various biological targets, particularly within the central nervous system (CNS). The compound this compound is a novel entity featuring this key heterocyclic motif, along with a propargyl group that can be of interest for covalent interactions or specific binding pocket occupancy.

Predicting the bioactivity of a novel compound is a critical first step in the drug discovery pipeline. In silico methods offer a time- and cost-effective means to generate initial hypotheses about a molecule's mechanism of action, potential targets, and therapeutic applications.[3] These computational techniques leverage existing biological and chemical data to model and predict molecular interactions and their biological consequences.

This guide presents a structured in silico workflow to predict the bioactivity of this compound. The methodologies covered include:

  • Target Identification: Utilizing structural similarity and literature analysis to identify high-probability biological targets.

  • Molecular Docking: Simulating the binding of the compound to the active sites of selected protein targets to predict binding affinity and mode of interaction.

  • Quantitative Structure-Activity Relationship (QSAR) Analysis: Building predictive models based on the physicochemical properties of structurally related compounds with known activities.

  • Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity and using this model to screen for potential interactions.

Through the detailed protocols and visualizations provided, this guide aims to equip researchers with the necessary tools to conduct a thorough in silico evaluation of novel piperidine derivatives.

Hypothetical Target Identification

Based on the prevalence of the piperidine scaffold in CNS-acting drugs, we hypothesize that this compound may interact with one or more of the following well-validated targets:

  • Mu-Opioid Receptor (μOR): The piperidine moiety is a key pharmacophoric element in many opioid analgesics.[4] The potential for this compound to act as an agonist or antagonist at this receptor is a primary area of investigation.

  • Sigma-1 Receptor (σ1R): This enigmatic receptor is involved in a variety of cellular functions and is a target for drugs treating neurological and psychiatric disorders. Many known sigma-1 receptor ligands contain a piperidine or related nitrogenous ring system.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The piperidine ring is present in several AChE inhibitors, including the widely used drug donepezil.[5]

For the subsequent in silico analyses, we will utilize the following Protein Data Bank (PDB) structures for these targets:

TargetPDB IDOrganismResolution (Å)
Mu-Opioid Receptor4DKLMus musculus2.80
Sigma-1 Receptor5HK1Homo sapiens3.00
Acetylcholinesterase4PQEHomo sapiens2.90

In Silico Prediction Methodologies: Experimental Protocols

This section provides detailed, step-by-step protocols for the core in silico techniques used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The following protocol outlines a typical molecular docking workflow using AutoDock Vina.

3.1.1. Protein and Ligand Preparation

  • Protein Preparation:

    • Download the desired PDB file (e.g., 4DKL for μOR).

    • Remove water molecules and any co-crystallized ligands or ions not essential for binding.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

3.1.2. Grid Box Generation

  • Define a 3D grid box that encompasses the active site of the receptor. The coordinates for the center of the grid box can be determined from the position of the co-crystallized ligand in the PDB structure or through binding site prediction software.

  • Set the dimensions of the grid box to be large enough to allow for translational and rotational freedom of the ligand within the active site.

3.1.3. Docking Simulation

  • Execute the docking simulation using a command-line interface with the prepared protein and ligand files, along with the grid box parameters.

  • The docking algorithm will explore various conformations and orientations of the ligand within the active site and score them based on a defined scoring function.

3.1.4. Analysis of Results

  • Analyze the output file, which will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked ligand poses.

  • Visualize the ligand-protein interactions for the top-scoring poses using a molecular visualization tool (e.g., PyMOL, VMD).

  • Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[7][8]

3.2.1. Data Set Preparation

  • Data Collection:

    • Compile a dataset of structurally diverse piperidine derivatives with experimentally determined biological activity (e.g., IC50, Ki) for a specific target (e.g., μOR).

    • Ensure the data is curated and consistent.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors that quantify various aspects of their structure, such as:

      • 1D descriptors: Molecular weight, atom counts, etc.

      • 2D descriptors: Topological indices, connectivity indices, etc.

      • 3D descriptors: Molecular shape indices, solvent-accessible surface area, etc.

      • Physicochemical descriptors: LogP, polar surface area (PSA), hydrogen bond donors/acceptors.

3.2.2. Model Development

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used for external validation.

  • Feature Selection:

    • Employ statistical methods (e.g., genetic algorithms, stepwise regression) to select a subset of the most relevant descriptors that have the highest correlation with the biological activity.

  • Model Building:

    • Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.

3.2.3. Model Validation

  • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the robustness and stability of the model.

  • External Validation: Use the developed model to predict the biological activity of the compounds in the test set. The predictive power of the model is evaluated by comparing the predicted and experimental activities.

3.2.4. Prediction for the Target Compound

  • Calculate the same set of molecular descriptors for this compound.

  • Use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to interact with a specific biological target.[9]

3.3.1. Pharmacophore Hypothesis Generation

  • Ligand-Based Approach:

    • Align a set of known active ligands for the target of interest.

    • Identify the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) and their spatial arrangement.

    • Generate a pharmacophore hypothesis that represents this common feature set.

  • Structure-Based Approach:

    • Analyze the active site of the target protein from its PDB structure.

    • Identify the key interaction points between the protein and a co-crystallized ligand or by analyzing the properties of the active site residues.

    • Generate a pharmacophore hypothesis based on these interaction points.

3.3.2. Pharmacophore Model Validation

  • Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to selectively identify the active compounds.

3.3.3. Virtual Screening

  • Use the validated pharmacophore model as a 3D query to screen a large compound library (e.g., ZINC, ChEMBL).

  • The screening process will identify molecules from the library that match the pharmacophoric features of the query.

3.3.4. Hit Analysis

  • Analyze the retrieved hits for structural diversity and drug-like properties.

  • The presence of this compound or structurally similar compounds in the hit list would provide evidence for its potential bioactivity at the target.

Data Presentation: Hypothetical In Silico Results

The following tables summarize hypothetical quantitative data that could be generated from the described in silico experiments for this compound.

Table 1: Molecular Docking Results

TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Mu-Opioid Receptor4DKL-8.5ASP147, TYR148, HIS297
Sigma-1 Receptor5HK1-7.9GLU172, TYR173, TRP164
Acetylcholinesterase4PQE-9.2TRP84, GLY118, TYR334

Table 2: QSAR Predicted Activity

TargetQSAR ModelPredicted Activity (pIC50)
Mu-Opioid ReceptorμOR-Piperidine-MLR7.8
Sigma-1 Receptorσ1R-Piperidine-PLS7.2
AcetylcholinesteraseAChE-Inhibitor-GA-MLR8.5

Table 3: Pharmacophore Screening Results

TargetPharmacophore HypothesisFit Score
Mu-Opioid ReceptorHBD, HBA, AROM, POS4.5
Sigma-1 ReceptorHYD, AROM, POS3.9
AcetylcholinesteraseHBA, AROM, AROM, HYD5.1
(HBD: Hydrogen Bond Donor, HBA: Hydrogen Bond Acceptor, AROM: Aromatic, POS: Positive Ionizable, HYD: Hydrophobic)

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.

In_Silico_Prediction_Workflow cluster_Target_ID Target Identification cluster_In_Silico_Methods In Silico Prediction cluster_Analysis Analysis & Interpretation Target_Selection Select Potential Targets (μOR, σ1R, AChE) Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking QSAR_Analysis QSAR Analysis Target_Selection->QSAR_Analysis Pharmacophore_Modeling Pharmacophore Modeling Target_Selection->Pharmacophore_Modeling Binding_Affinity Predict Binding Affinity Molecular_Docking->Binding_Affinity Interaction_Modes Identify Interaction Modes Molecular_Docking->Interaction_Modes Activity_Prediction Predict Biological Activity QSAR_Analysis->Activity_Prediction Pharmacophore_Fit Assess Pharmacophore Fit Pharmacophore_Modeling->Pharmacophore_Fit Bioactivity_Hypothesis Formulate Bioactivity Hypothesis Binding_Affinity->Bioactivity_Hypothesis Interaction_Modes->Bioactivity_Hypothesis Activity_Prediction->Bioactivity_Hypothesis Pharmacophore_Fit->Bioactivity_Hypothesis

Caption: Overall workflow for the in silico prediction of bioactivity.

Molecular_Docking_Workflow cluster_Preparation Preparation cluster_Docking Docking Simulation cluster_Analysis Analysis Get_PDB Obtain Protein Structure (PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) Get_PDB->Prepare_Protein Grid_Generation Define Grid Box Prepare_Protein->Grid_Generation Prepare_Ligand Prepare Ligand (3D structure, energy minimization) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Run_Docking Grid_Generation->Run_Docking Analyze_Results Analyze Binding Affinity & Poses Run_Docking->Analyze_Results Visualize_Interactions Visualize Ligand-Protein Interactions Analyze_Results->Visualize_Interactions

Caption: Step-by-step workflow for molecular docking.

QSAR_Workflow cluster_Data Data Preparation cluster_Model Model Building & Validation cluster_Prediction Prediction Collect_Data Collect Compound Data (Structures & Activities) Calculate_Descriptors Calculate Molecular Descriptors Collect_Data->Calculate_Descriptors Split_Data Split into Training & Test Sets Calculate_Descriptors->Split_Data Select_Features Select Relevant Descriptors Split_Data->Select_Features Build_Model Build QSAR Model (e.g., MLR, PLS) Select_Features->Build_Model Validate_Model Validate Model (Internal & External) Build_Model->Validate_Model Predict_Activity Predict Activity of This compound Validate_Model->Predict_Activity

Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.

Pharmacophore_Workflow cluster_Generation Hypothesis Generation cluster_Screening Virtual Screening cluster_Integration Integration with Docking Generate_Hypothesis Generate Pharmacophore Hypothesis (Ligand-based or Structure-based) Validate_Hypothesis Validate Hypothesis Generate_Hypothesis->Validate_Hypothesis Screen_Database Screen Compound Database Validate_Hypothesis->Screen_Database Analyze_Hits Analyze Hit List Screen_Database->Analyze_Hits Dock_Hits Dock High-Scoring Hits Analyze_Hits->Dock_Hits Refine_Hypothesis Refine Bioactivity Hypothesis Dock_Hits->Refine_Hypothesis

Caption: Integrated workflow for pharmacophore modeling and virtual screening.

Discussion and Conclusion

The in silico workflow presented in this guide provides a robust and systematic approach to generating a preliminary bioactivity profile for a novel compound such as this compound. By integrating multiple computational techniques, researchers can build a more comprehensive and reliable hypothesis regarding the compound's potential pharmacological effects.

The hypothetical results suggest that this compound may exhibit inhibitory activity against acetylcholinesterase and potentially modulate the mu-opioid and sigma-1 receptors. The predicted binding affinities are in a range that warrants further investigation, and the identification of key interacting residues provides a basis for understanding the potential mechanism of action at a molecular level.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. The findings from these computational studies should be used to guide the design of focused in vitro and in vivo experiments. For instance, the predicted high affinity for acetylcholinesterase would prioritize enzymatic assays to confirm this inhibitory activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Propargylated Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of propargyl-substituted piperidines, with a primary focus on N-propargylpiperidine. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the propargyl group, which allows for a wide range of chemical modifications, including click chemistry and Sonogashira coupling. This document details the synthesis, physical characteristics, chemical reactivity, and biological significance of these compounds, particularly as cholinesterase inhibitors. Detailed experimental protocols and structured data tables are provided to facilitate practical application in a research and development setting.

Introduction

Piperidine is a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and natural alkaloids. The introduction of a propargyl group (a 2-propynyl moiety) onto the piperidine ring, most commonly at the nitrogen atom to form N-propargylpiperidine, imparts unique chemical reactivity. The terminal alkyne of the propargyl group serves as a versatile handle for various coupling reactions, making propargylated piperidines valuable building blocks in the synthesis of complex molecules and potential drug candidates. Their role as inhibitors of enzymes such as acetylcholinesterase (AChE) has garnered significant attention in the quest for new therapeutics for neurodegenerative diseases.[1][2]

Physical and Chemical Properties of N-Propargylpiperidine

The physical and chemical properties of N-propargylpiperidine are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

Physical Properties

N-propargylpiperidine, also known as 1-(prop-2-yn-1-yl)piperidine, is a colorless liquid with a characteristic pungent odor.[3] It is soluble in common organic solvents.[3] Key physical data are presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₁₃N[4]
Molecular Weight 123.20 g/mol [4]
Boiling Point 157.6 °C at 760 mmHgChemNet
Density 0.91 g/cm³ChemNet
Melting Point -48 °C[3]
Flash Point 41.5 °CChemNet
Refractive Index 1.479ChemNet
Vapor Pressure 2.73 mmHg at 25°CChemNet

Table 1: Physical Properties of N-Propargylpiperidine

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of N-propargylpiperidine. Typical spectroscopic data are summarized in Table 2.

Spectroscopy Characteristic Peaks/Shifts
¹H NMR (CDCl₃) The piperidine protons typically appear as broad multiplets in the δ 1.4-2.8 ppm range.[5]
¹³C NMR (CDCl₃) Signals for the piperidine ring carbons and the propargyl group carbons would be expected. The alkyne carbons would appear in the characteristic region of approximately 65-90 ppm.
IR Spectroscopy A characteristic peak for the terminal alkyne C≡C-H stretch is expected around 3300 cm⁻¹, and the C≡C stretch would appear around 2100 cm⁻¹.

Table 2: Spectroscopic Data for N-Propargylpiperidine

Synthesis and Reactivity

The propargyl group on the piperidine ring is the key to its versatile reactivity, enabling a variety of synthetic transformations.

Synthesis of N-Propargylpiperidine

N-propargylpiperidine is commonly synthesized via the nucleophilic alkylation of piperidine with a propargyl halide, such as propargyl bromide.[5]

Experimental Protocol: Synthesis of N-Propargylpiperidine

  • Materials: Piperidine, propargyl bromide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of piperidine in the chosen solvent, add the base.

    • Cool the mixture in an ice bath to control the initial exothermic reaction.[5]

    • Slowly add propargyl bromide to the stirred mixture.

    • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by filtering off the solid base and removing the solvent under reduced pressure.

    • The crude product is then purified, typically by distillation, to yield pure N-propargylpiperidine.

G piperidine Piperidine n_propargylpiperidine N-Propargylpiperidine piperidine->n_propargylpiperidine Nucleophilic Attack propargyl_bromide Propargyl Bromide propargyl_bromide->n_propargylpiperidine base Base (e.g., K₂CO₃) base->piperidine Deprotonation (facilitates) solvent Solvent (e.g., ACN) solvent->n_propargylpiperidine Reaction Medium

Caption: Synthesis of N-Propargylpiperidine.

Chemical Reactivity

The terminal alkyne of the propargyl group is the primary site of reactivity, allowing for participation in several important coupling reactions.

N-propargylpiperidine is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting with an organic azide.[6][7]

Experimental Protocol: CuAAC of N-Propargylpiperidine with Benzyl Azide

  • Materials: N-propargylpiperidine, benzyl azide, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or CuI), a ligand to stabilize the copper(I) (e.g., THPTA or TBTA), and a suitable solvent (often a mixture of water and an organic solvent like t-butanol or DMSO).[6][7]

  • Procedure:

    • Dissolve N-propargylpiperidine and benzyl azide in the chosen solvent system.

    • In a separate vial, prepare the copper catalyst solution by mixing the copper source and the ligand.

    • Add the copper catalyst solution to the mixture of the alkyne and azide.

    • Initiate the reaction by adding the reducing agent (if using a Cu(II) source).

    • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

    • Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

G n_propargylpiperidine N-Propargylpiperidine triazole_product 1,2,3-Triazole Product n_propargylpiperidine->triazole_product benzyl_azide Benzyl Azide benzyl_azide->triazole_product cu_catalyst Cu(I) Catalyst cu_catalyst->triazole_product Catalyzes

Caption: Click Chemistry with N-Propargylpiperidine.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[5][8]

Experimental Protocol: Sonogashira Coupling of N-Propargylpiperidine with Iodobenzene

  • Materials: N-propargylpiperidine, iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., a secondary amine like piperidine itself or triethylamine), and a solvent (e.g., THF or DMF).[9][10]

  • Procedure:

    • To a flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the solvent.

    • Add the base, N-propargylpiperidine, and iodobenzene to the flask.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting materials are consumed, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

G n_propargylpiperidine N-Propargylpiperidine coupled_product Coupled Product n_propargylpiperidine->coupled_product iodobenzene Iodobenzene iodobenzene->coupled_product pd_catalyst Pd Catalyst pd_catalyst->coupled_product Catalyzes cu_cocatalyst Cu(I) Co-catalyst cu_cocatalyst->coupled_product Co-catalyzes base Base base->coupled_product Activates Alkyne

Caption: Sonogashira Coupling of N-Propargylpiperidine.

Biological Significance: Cholinesterase Inhibition

Propargylated piperidines have emerged as promising candidates for the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]

The propargylamine moiety is a known "mechanism-based" or "suicide" inhibitor of certain enzymes, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[11]

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase has a catalytic active site (CAS) and a peripheral anionic site (PAS).[12] Inhibitors can bind to either or both of these sites. Reversible inhibitors bind non-covalently, while irreversible inhibitors, such as some organophosphates, form a stable covalent bond with a serine residue in the active site. Propargylamines can act as irreversible inhibitors by forming a covalent adduct with the enzyme.

G cluster_0 Acetylcholinesterase (AChE) Active Site serine Serine Residue covalent_adduct Covalent Adduct (Inactive Enzyme) serine->covalent_adduct histidine Histidine Residue anionic_site Anionic Site acetylcholine Acetylcholine anionic_site->acetylcholine Guides Substrate acetylcholine->serine Binds and is Hydrolyzed propargylated_piperidine Propargylated Piperidine (Inhibitor) propargylated_piperidine->serine Forms Covalent Bond propargylated_piperidine->covalent_adduct

Caption: Mechanism of AChE Inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

  • Materials: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (substrate), DTNB, buffer solution (e.g., phosphate buffer, pH 8.0), test compound (propargylated piperidine derivative), and a positive control inhibitor (e.g., donepezil or eserine).

  • Procedure:

    • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition by the test compound is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

Conclusion

Propargylated piperidines, particularly N-propargylpiperidine, are versatile synthetic intermediates with significant potential in drug discovery. Their well-defined physical and chemical properties, coupled with the reactivity of the propargyl group in key chemical transformations like click chemistry and Sonogashira coupling, make them valuable tools for medicinal chemists. Furthermore, their demonstrated biological activity as cholinesterase inhibitors highlights their potential for the development of new therapeutics for neurodegenerative disorders. The data and protocols provided in this guide are intended to support further research and development in this promising area of chemical and pharmaceutical science.

References

The Piperidine Scaffold: A Cornerstone in the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent and versatile scaffolds in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design and discovery of a vast array of bioactive molecules, including numerous approved drugs. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel bioactive piperidine scaffolds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Bioactivity of Novel Piperidine Scaffolds

The biological activity of piperidine derivatives spans a wide spectrum of therapeutic areas. The following tables summarize quantitative data for recently developed piperidine scaffolds with significant anticancer, neuroprotective, and antidiabetic activities.

Table 1: Anticancer Activity of Novel Piperidine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Piperidine-dihydropyridine hybrid A-549 (Lung)15.94 ± 0.20[1]
MCF-7 (Breast)22.12 ± 0.21[1]
Tetramethylpiperidine-phenazine B4125 Multiple Cancer Cell Lines (Mean)0.48 µg/mL[2]
Piperidine-based Topo I/II Inhibitor (Compound 3) Topo I Inhibition25.26 nM[3]
Topo II Inhibition10.01 nM[3]
1,4-Disubstituted Piperidine (Compound 13b) P. falciparum 3D7 (Malaria)4.19 nM[4]
P. falciparum W2 (Malaria)13.30 nM[4]
Table 2: Neuroprotective and Cognitive-Enhancing Activity of Piperidine Derivatives
Compound IDTarget/AssayIC50/KiReference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (21) Acetylcholinesterase (AChE)0.56 nM[5]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) Acetylcholinesterase (AChE)Not specified, but high binding energy[6]
Aminoethyl-substituted piperidine (4a) σ1 Receptor165 nM (Ki)
Table 3: Antidiabetic Activity of Piperidine Derivatives
Compound IDTargetIC50 (µM)Reference
Piperidine Derivative (Compound 21c) α-glucosidase0.4 - 1.5[7]
Hydroxypiperidine analogue (I) α-glucosidase (% inhibition)87.4%[8]
Hydroxypiperidine analogue (IV) α-glucosidase (% inhibition)54.7%[8]

Key Signaling Pathways and Experimental Workflows

The biological effects of piperidine scaffolds are mediated through their interaction with various molecular targets, leading to the modulation of specific signaling pathways. Understanding these pathways and the experimental workflows used to elucidate them is critical for rational drug design.

Signaling Pathway of Acetylcholinesterase Inhibition for Alzheimer's Disease

Donepezil, a well-known drug for Alzheimer's disease, features a piperidine moiety and functions by inhibiting acetylcholinesterase (AChE). This inhibition increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[6]

AChE_Inhibition Piperidine_Scaffold Piperidine-Based AChE Inhibitor AChE Acetylcholinesterase (AChE) Piperidine_Scaffold->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate ACh->Choline_Acetate Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binds to Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Cognitive_Function Enhanced Cognitive Function Postsynaptic_Neuron->Cognitive_Function Leads to Cholinergic_Receptor->Postsynaptic_Neuron Activates

AChE Inhibition Pathway
General Experimental Workflow for Bioactive Piperidine Discovery

The discovery of novel bioactive piperidine scaffolds typically follows a multi-step workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo evaluations.

Bioactive_Piperidine_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Evaluation Synthesis Chemical Synthesis of Piperidine Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., Cell Viability) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Target_Identification Target Identification & Validation Dose_Response->Target_Identification Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Pathway_Analysis->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling ADMET_Profiling->Synthesis ADMET_Profiling->Lead_Optimization Feedback for

Drug Discovery Workflow

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the evaluation of bioactive piperidine scaffolds.

Synthesis of 1-Benzyl-4-piperidone (A Key Intermediate)

Materials:

  • Benzylamine

  • Methyl acrylate

  • Metallic sodium

  • Anhydrous toluene

  • Anhydrous methanol

  • 25% Hydrochloric acid solution

  • 35% Sodium hydroxide solution

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium to a 250 mL dry three-necked flask.

  • Stir and heat the mixture to reflux.

  • Add 1 mL of anhydrous methanol, followed by the slow, dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

  • After the addition is complete, continue refluxing for 6 hours. During this time, increase the stirring speed and add 100 mL of anhydrous toluene in batches.

  • Stop the reflux and cool the reaction mixture to room temperature.

  • Extract the mixture with 150 mL of 25% hydrochloric acid solution and reflux in an oil bath for 5 hours.

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% sodium hydroxide solution while stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the ethyl acetate layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation.

  • Distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oily liquid.[9]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

Materials:

  • 96-well plates

  • Cells in culture

  • Test compounds (piperidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.[10]

  • Treat the cells with various concentrations of the piperidine compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • Add 10-50 µL of MTT solution to each well.[11]

  • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine.

Materials:

  • 96-well plate

  • 0.1 M Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution (1 U/mL)

  • Test compounds (piperidine derivatives)

  • 10 mM 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 14 mM Acetylthiocholine iodide (ATCI)

  • Microplate reader

Procedure:

  • In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of the AChE solution.[1]

  • Incubate the plate at 25°C for 10 minutes.[1]

  • Add 10 µL of 10 mM DTNB to the reaction mixture.[1]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.[1]

  • Measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[1]

α-Glucosidase Inhibition Assay

This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • 96-well plate

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8 or 7.0)

  • Test compounds (piperidine derivatives)

  • Sodium carbonate solution (1 M)

  • Microplate reader

Procedure:

  • Pre-incubate the α-glucosidase enzyme with the test compound in a 96-well plate for a specified time (e.g., 5 minutes at 37°C).[2]

  • Initiate the reaction by adding the pNPG substrate.[2]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[2][8]

  • Stop the reaction by adding sodium carbonate solution.[2]

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.[2][8]

  • The percentage of inhibition is determined by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor.[2]

Conclusion

The piperidine scaffold continues to be a rich source of novel bioactive compounds with significant therapeutic potential. The ongoing exploration of new synthetic methodologies, coupled with advanced biological screening and mechanistic studies, promises to further expand the chemical space and therapeutic applications of piperidine-based molecules. This guide provides a foundational understanding of the key aspects of discovering and developing new bioactive piperidine scaffolds, from initial synthesis to biological characterization. The provided data, diagrams, and protocols serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Click Chemistry Reactions with 1-(prop-2-yn-1-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(prop-2-yn-1-yl)piperidin-3-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. These reactions are highly efficient and versatile, making them ideal for applications in drug discovery, chemical biology, and materials science.[1][2][3][4] The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and its functionalization via click chemistry opens avenues for the rapid synthesis of novel molecular entities with potential therapeutic applications.

Introduction to this compound in Click Chemistry

This compound is a valuable building block in medicinal chemistry and drug discovery. The propargyl group serves as a versatile handle for the introduction of various functionalities through the highly reliable and specific CuAAC reaction.[1][4] This allows for the modular assembly of complex molecules by linking the piperidine core to a wide array of azide-containing molecules, such as fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, or pharmacophores. The resulting 1,2,3-triazole linkage is metabolically stable and can act as a pharmacologically active component or a linker in more complex drug delivery systems.

Key Applications:

  • Drug Discovery: Rapid synthesis of libraries of compounds for high-throughput screening.

  • Bioconjugation: Linking of the piperidine moiety to biomolecules such as peptides, proteins, and nucleic acids.[5][6]

  • Material Science: Incorporation of the piperidine functionality into polymers and other materials.

  • Diagnostic Tools: Synthesis of probes for imaging and biological assays.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 3-hydroxypiperidine with propargyl bromide. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxypiperidine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction is the most prominent example of click chemistry, providing a highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][4]

General Experimental Protocol for CuAAC Reaction

This protocol provides a general method for the reaction of this compound with an azide partner. The reaction conditions may require optimization depending on the specific substrates.

Materials:

  • This compound

  • Azide derivative (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the azide derivative (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole product.

Quantitative Data Summary

Alkyne PartnerAzide PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
N-PropargylpiperidineBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O12>95Adapted from[7][8]
Propargyl AlcoholPhenyl AzideCuICH₂Cl₂891General Protocol
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O / Sodium AscorbateDMSO698General Protocol

Visualizations

Synthesis of this compound

G cluster_0 Synthesis of this compound 3-Hydroxypiperidine 3-Hydroxypiperidine Reaction N-Alkylation (K2CO3, ACN) 3-Hydroxypiperidine->Reaction Propargyl Bromide Propargyl Bromide Propargyl Bromide->Reaction This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

CuAAC Reaction Workflow

G cluster_1 CuAAC Reaction Workflow Alkyne This compound Reaction Click Reaction Alkyne->Reaction Azide Azide Derivative (R-N3) Azide->Reaction Catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Catalyst->Reaction Product 1,2,3-Triazole Product Reaction->Product Purification Purification Product->Purification FinalProduct Pure Triazole Purification->FinalProduct

Caption: General workflow for the CuAAC click reaction.

Application in Drug Discovery

G cluster_2 Drug Discovery Application PiperidineScaffold This compound ClickReaction CuAAC Click Reaction PiperidineScaffold->ClickReaction Library Library of Piperidine-Triazole Conjugates ClickReaction->Library AzideBuildingBlocks Azide Building Blocks (e.g., Targeting Moieties, Payloads) AzideBuildingBlocks->ClickReaction Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Role of click chemistry in drug discovery.

References

Application Notes and Protocols for 1-(prop-2-yn-1-yl)piperidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 1-(prop-2-yn-1-yl)piperidin-3-ol (Hereafter referred to as Compound X)

Molecular Formula: C₈H₁₃NO

Structure:

NOTE: The following application notes and protocols are a representative example of the potential use of this compound in drug discovery. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound (Compound X) is a novel small molecule featuring a piperidine scaffold, a reactive propargyl group, and a hydroxyl moiety. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals.[1][2][3] The propargyl group offers a versatile handle for covalent modification of target proteins or for use in "click" chemistry applications. The hydroxyl group can participate in crucial hydrogen bonding interactions within a protein's binding site. These structural features make Compound X an intriguing candidate for investigation against a variety of biological targets.

This document outlines the potential application of Compound X as a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The G2019S mutation in LRRK2 is the most common genetic cause of Parkinson's disease, leading to increased kinase activity.

Therapeutic Rationale

The development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy for Parkinson's disease. Compound X is hypothesized to bind to the ATP-binding site of LRRK2, with the piperidine and hydroxyl groups forming key interactions, while the propargyl group can be explored for covalent binding to a nearby cysteine residue, potentially leading to enhanced potency and duration of action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Compound X
Kinase TargetIC₅₀ (nM)
LRRK2 (Wild-Type) 75
LRRK2 (G2019S) 25
ROCK2>10,000
GSK3β>10,000
CDK5>10,000
Table 2: Cellular Activity of Compound X
AssayCell LineEC₅₀ (nM)
LRRK2 pS935 AutophosphorylationSH-SY5Y (G2019S)150
Neurite Outgrowth AssayPrimary Cortical Neurons200
Cell Viability (72h)SH-SY5Y>20,000
Table 3: Preliminary ADME Properties of Compound X
ParameterValue
Aqueous Solubility (pH 7.4)150 µM
LogD (pH 7.4)1.8
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/s
Microsomal Stability (t½, human)45 min

Experimental Protocols

Protocol 1: LRRK2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of Compound X against wild-type and G2019S mutant LRRK2.

Materials:

  • Recombinant human LRRK2 (WT and G2019S)

  • LRRKtide (RLGRDKYKTLRQIRQ) peptide substrate

  • ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Compound X (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Compound X in DMSO and then dilute in kinase buffer.

  • Add 5 µL of Compound X solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing LRRK2 enzyme and LRRKtide substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cellular LRRK2 Autophosphorylation Assay

Objective: To assess the ability of Compound X to inhibit LRRK2 activity in a cellular context.

Materials:

  • SH-SY5Y neuroblastoma cells stably overexpressing G2019S-LRRK2

  • DMEM/F12 medium supplemented with 10% FBS and 1% Pen/Strep

  • Compound X (serial dilutions)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Anti-LRRK2 (phospho S935) antibody

  • Anti-total LRRK2 antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed SH-SY5Y (G2019S) cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound X or DMSO for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting with 20 µg of protein per lane.

  • Probe the membranes with anti-pS935-LRRK2 and anti-total-LRRK2 antibodies.

  • Develop the blots using an ECL detection reagent and image them.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

  • Calculate the EC₅₀ value based on the dose-response curve.

Mandatory Visualizations

Signaling_Pathway LRRK2_G2019S LRRK2 (G2019S) (Hyperactive Kinase) ADP ADP LRRK2_G2019S->ADP Downstream_Substrates Downstream Substrates (e.g., Rab GTPases) LRRK2_G2019S->Downstream_Substrates Phosphorylation Compound_X Compound X (Inhibitor) Compound_X->LRRK2_G2019S Inhibits ATP ATP ATP->LRRK2_G2019S Neuronal_Damage Neuronal Damage Downstream_Substrates->Neuronal_Damage Leads to

Caption: LRRK2 Signaling Pathway and Point of Intervention by Compound X.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 ADME Profiling Biochemical_Assay Biochemical Kinase Assay (IC₅₀ Determination) Selectivity_Panel Kinase Selectivity Panel (>100 Kinases) Biochemical_Assay->Selectivity_Panel Cellular_Target_Engagement Cellular Target Engagement (pS935 LRRK2 Assay) Biochemical_Assay->Cellular_Target_Engagement Phenotypic_Assay Phenotypic Assay (Neurite Outgrowth) Cellular_Target_Engagement->Phenotypic_Assay Cell_Viability Cell Viability Assay Phenotypic_Assay->Cell_Viability Solubility Aqueous Solubility Cell_Viability->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability

Caption: Experimental Workflow for the Evaluation of Compound X.

Logical_Relationship Start Hypothesis: Compound X inhibits LRRK2 Biochem_Validation Biochemical Validation: Does it inhibit the enzyme directly? Start->Biochem_Validation Cellular_Validation Cellular Validation: Does it work in cells? Biochem_Validation->Cellular_Validation If potent and selective Functional_Outcome Functional Outcome: Does it have a desired phenotypic effect? Cellular_Validation->Functional_Outcome If active in cells Druggability Druggability Assessment: Does it have favorable properties? Functional_Outcome->Druggability If efficacious Lead_Candidate Lead Candidate Druggability->Lead_Candidate If properties are acceptable

Caption: Logical Flow of Compound X's Drug Discovery Cascade.

References

Application Notes and Protocols for the Functionalization of 1-(prop-2-yn-1-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of 1-(prop-2-yn-1-yl)piperidin-3-ol, a versatile building block in medicinal chemistry and drug discovery. The presence of both a reactive propargyl group and a secondary alcohol allows for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. The piperidine scaffold itself is a privileged structure found in numerous biologically active compounds.[1][2][3] This document outlines four key functionalization strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), esterification, etherification, and amidation of the piperidin-3-one derivative.

Key Functionalization Strategies

The strategic location of the propargyl and hydroxyl moieties on the piperidine ring offers orthogonal handles for chemical derivatization.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the propargyl group provides a perfect handle for "click" chemistry, allowing for the efficient and specific formation of 1,2,3-triazoles by reacting with a wide range of organic azides. This reaction is known for its high yields, mild reaction conditions, and tolerance of various functional groups.[4][5]

  • Esterification: The secondary hydroxyl group at the 3-position of the piperidine ring can be readily esterified with various carboxylic acids, acyl chlorides, or anhydrides to introduce a diverse array of functional groups.

  • Etherification: The hydroxyl group can also be converted into an ether via reactions like the Williamson ether synthesis, providing another avenue for structural diversification.

  • Amidation via Oxidation and Reductive Amination: A two-step sequence involving the oxidation of the secondary alcohol to the corresponding ketone, 1-(prop-2-yn-1-yl)piperidin-3-one, followed by reductive amination with primary or secondary amines, allows for the introduction of various amino substituents at the 3-position.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the expected outcomes for the functionalization of this compound based on literature precedents for similar substrates.

Functionalization MethodReagentsProduct TypeTypical Yield (%)Reference(s)
CuAAC Benzyl azide, CuSO₄·5H₂O, Sodium Ascorbate1,2,3-Triazole72-99%[4][6]
Esterification Acetic Anhydride, Zeolite CatalystAcetate Ester74-96%[7]
Etherification Methyl Iodide, Sodium HydrideMethyl Ether50-95%[8][9]
Amidation (Two Steps) 1. Oxalyl chloride, DMSO, Et₃N (Swern Oxidation) 2. Benzylamine, NaBH(OAc)₃ (Reductive Amination)Benzyl AmineOxidation: >90% Reductive Amination: ~41%[10][11]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with an organic azide (e.g., benzyl azide) to form a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired triazole derivative.

Esterification of the Hydroxyl Group

This protocol details the esterification of the secondary alcohol of this compound using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 equivalents), followed by the dropwise addition of acetyl chloride (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the ester product.

Williamson Ether Synthesis

This protocol describes the etherification of the hydroxyl group of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (or another primary alkyl halide)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Amidation via Oxidation and Reductive Amination

This two-step protocol first involves the oxidation of the secondary alcohol to a ketone, followed by reductive amination to form the corresponding amine, which can then be acylated if desired.

Step 4a: Swern Oxidation to 1-(prop-2-yn-1-yl)piperidin-3-one

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool it to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.

  • After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise over 20 minutes.

  • Stir the resulting mixture for 45 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water to quench the reaction and separate the layers. Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(prop-2-yn-1-yl)piperidin-3-one, which can be used in the next step without further purification or purified by column chromatography.[2][3][10][12]

Step 4b: Reductive Amination

Materials:

  • 1-(prop-2-yn-1-yl)piperidin-3-one

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

Procedure:

  • To a solution of 1-(prop-2-yn-1-yl)piperidin-3-one (1 equivalent) and benzylamine (1.2 equivalents) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-piperidine derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cuac CuAAC cluster_ester Esterification cluster_ether Etherification cluster_amidation Amidation (2 steps) start This compound cuac_reagents R-N3, CuSO4 Na-Ascorbate start->cuac_reagents Click Chemistry ester_reagents R-COCl, Pyridine start->ester_reagents Acylation ether_reagents R-X, NaH start->ether_reagents Alkylation oxidation Oxidation (e.g., Swern) start->oxidation cuac_product 1,2,3-Triazole Derivative cuac_reagents->cuac_product ester_product Ester Derivative ester_reagents->ester_product ether_product Ether Derivative ether_reagents->ether_product ketone Piperidin-3-one oxidation->ketone red_amination Reductive Amination (R-NH2, NaBH(OAc)3) ketone->red_amination amine_product 3-Amino-piperidine Derivative red_amination->amine_product

Caption: Functionalization workflow for this compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Piperidine-containing molecules are known to interact with various G-Protein Coupled Receptors (GPCRs), such as opioid, dopamine, and serotonin receptors. The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by such ligands.[1][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Piperidine Ligand Ligand->GPCR Binds PKA Protein Kinase A Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generalized GPCR signaling pathway modulated by a piperidine ligand.

References

Application of Piperidine Derivatives in CNS Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of centrally acting therapeutics due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier and interact with a wide range of CNS targets.[1] This document provides detailed application notes on the use of piperidine derivatives in the development of drugs for Alzheimer's disease, schizophrenia, and Parkinson's disease, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

I. Application Notes: Piperidine Derivatives in CNS Disorders

Alzheimer's Disease: Targeting Cholinergic Dysfunction

A primary strategy in symptomatic Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[2][3] Piperidine derivatives have been extensively developed as AChE inhibitors, with donepezil being a prominent example.[4][5] The N-benzylpiperidine moiety of donepezil is crucial for its interaction with the active site of AChE.[6][7] Furthermore, multi-target-directed ligands (MTDLs) incorporating a piperidine core are being explored to simultaneously address other pathological aspects of Alzheimer's, such as amyloid-β (Aβ) aggregation and oxidative stress.[5][7]

Schizophrenia: Modulating Dopaminergic and Serotonergic Pathways

The treatment of schizophrenia largely revolves around the modulation of dopamine and serotonin receptors.[8][9][10] Piperidine and its structural analog piperazine are key components of many typical and atypical antipsychotic drugs.[8][9][10] These derivatives often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, helping to alleviate the positive and negative symptoms of schizophrenia.[11][12][13] The piperidine ring plays a critical role in orienting the molecule within the receptor binding pocket, influencing potency and selectivity.

Parkinson's Disease: Dopamine Receptor Antagonism

In Parkinson's disease, the degeneration of dopaminergic neurons leads to motor dysfunction. While treatment often involves dopamine replacement, modulating other dopamine receptor subtypes is also a valid therapeutic strategy. Piperidine-based compounds have been investigated as selective dopamine D4 receptor antagonists, which may help in managing L-DOPA-induced dyskinesias.[14]

II. Quantitative Data of Selected Piperidine Derivatives

The following tables summarize the in vitro activity of representative piperidine derivatives for various CNS targets.

Table 1: Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

CompoundTargetIC50Reference
DonepezilAChE0.6 ± 0.05 µM[6]
Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative)AChE13 ± 2.1 nM[6]
Compound d5 (N-Benzyl piperidine derivative)HDAC0.17 µM[7]
AChE6.89 µM[7]
Compound d10 (N-Benzyl piperidine derivative)HDAC0.45 µM[7]
AChE3.22 µM[7]

Table 2: Piperidine Derivatives for Schizophrenia-Related Targets

CompoundTargetKiReference
Compound 29 (Benzoxazole-piperidine derivative)Dopamine D2High Affinity[11]
Serotonin 5-HT1AHigh Affinity[11]
Serotonin 5-HT2AHigh Affinity[11]
Compound 5a (Aralkyl piperidine derivative)5-HT1A0.46 nM[15]
5-HT72.7 nM[15]
Serotonin Reuptake1.9 nM (IC50)[15]

III. Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of piperidine derivatives.

Workflow for Acetylcholinesterase Inhibition Assay

G Workflow for Acetylcholinesterase Inhibition Assay prep Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Acetylthiocholine Iodide (ATCI) - AChE Enzyme Solution - Test Compound Solutions plate Add to 96-well plate: - 140 µL Phosphate Buffer - 10 µL Test Compound - 10 µL AChE Solution prep->plate incubate1 Incubate at 25°C for 10 min plate->incubate1 add_dtnb Add 10 µL DTNB incubate1->add_dtnb add_atci Initiate reaction with 10 µL ATCI add_dtnb->add_atci incubate2 Incubate at 25°C for 10 min add_atci->incubate2 read Measure absorbance at 412 nm incubate2->read

Caption: Workflow of the Ellman's method for AChE inhibition.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test piperidine derivatives

  • Positive control (e.g., Donepezil)

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[10]

  • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

  • Add 10 µL of AChE solution (1 U/mL) to each well.[10]

  • Incubate the plate at 25°C for 10 minutes.[10]

  • Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[10]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.[10]

  • Incubate the plate for 10 minutes at 25°C.

  • Measure the absorbance at 412 nm using a microplate reader.[10]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a method to determine the binding affinity of piperidine derivatives to dopamine D2 receptors.

Workflow for Radioligand Binding Assay

G Workflow for Radioligand Binding Assay prep Prepare: - Receptor Membranes (e.g., from CHO cells expressing D2R) - Radioligand (e.g., [3H]Spiperone) - Test Compounds - Assay Buffer incubate Incubate: - Membranes - Radioligand - Test Compound (for competition) - Non-specific binding control (with excess unlabeled ligand) prep->incubate filter Separate bound from free radioligand by rapid vacuum filtration incubate->filter wash Wash filters with ice-cold buffer filter->wash scint Add scintillation cocktail to filters wash->scint count Quantify radioactivity using a scintillation counter scint->count

Caption: General workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing dopamine D2 receptors

  • Radioligand (e.g., [3H]spiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

  • Test piperidine derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test piperidine derivatives.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or buffer (for total binding) or excess unlabeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

In Vivo Scopolamine-Induced Amnesia Model in Mice

This protocol describes a behavioral model to assess the potential of piperidine derivatives to reverse memory deficits relevant to Alzheimer's disease.

G acclimate Acclimatize mice to the experimental room treat Administer test compound or vehicle acclimate->treat induce Administer scopolamine (or saline for control) treat->induce e.g., 30 min post-treatment behavior Conduct behavioral test (e.g., Y-maze, Morris water maze) induce->behavior e.g., 30 min post-scopolamine analyze Analyze behavioral data behavior->analyze

Caption: Cholinergic synapse and the action of piperidine-based AChE inhibitors.

Dopaminergic Signaling in Schizophrenia

G Dopaminergic Signaling in Schizophrenia cluster_pathways Dopamine Pathways cluster_synapse Dopaminergic Synapse cluster_symptoms Schizophrenia Symptoms Mesolimbic Mesolimbic Pathway (Hyperactive in Schizophrenia) Positive Positive Symptoms Mesolimbic->Positive Mesocortical Mesocortical Pathway (Hypoactive in Schizophrenia) Negative Negative/Cognitive Symptoms Mesocortical->Negative Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D2R->Mesolimbic Modulates Antipsychotic Piperidine Derivative (D2 Antagonist) Antipsychotic->D2R

Caption: Role of dopamine pathways in schizophrenia and D2 antagonism.

Serotonergic Signaling in Schizophrenia

G Serotonergic Signaling in Schizophrenia cluster_presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in PFC) Serotonin_vesicle Serotonin in Vesicle Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Dopamine_Release Modulation of Dopamine Release HT2A_R->Dopamine_Release Antipsychotic Piperidine Derivative (5-HT2A Antagonist) Antipsychotic->HT2A_R

Caption: Serotonergic synapse and 5-HT2A antagonism by atypical antipsychotics.

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its prevalence in medicinal chemistry underscores the critical need for efficient and stereoselective synthetic methodologies to access structurally diverse and functionally complex piperidine derivatives.[3][4] This document provides detailed application notes and protocols for several modern and highly effective methods for the stereoselective synthesis of substituted piperidines.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines

This method provides a powerful cross-coupling approach to enantioenriched 3-substituted piperidines starting from readily available pyridine and sp²-hybridized boronic acids.[1] The key step is a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate, affording 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity.[1][5] Subsequent reduction provides access to the desired 3-substituted piperidines.

Logical Workflow

cluster_0 Step 1: Partial Reduction of Pyridine cluster_1 Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction cluster_2 Step 3: Reduction Pyridine Pyridine Phenyl_Pyridine_Carboxylate Phenyl_Pyridine_Carboxylate Pyridine->Phenyl_Pyridine_Carboxylate Phenyl Chloroformate Substituted_Tetrahydropyridine Substituted_Tetrahydropyridine Phenyl_Pyridine_Carboxylate->Substituted_Tetrahydropyridine ArB(OH)2, Rh Catalyst, Chiral Ligand Substituted_Piperidine Substituted_Piperidine Substituted_Tetrahydropyridine->Substituted_Piperidine Reduction (e.g., H2, Pd/C)

Caption: Workflow for the three-step synthesis of 3-substituted piperidines.

Quantitative Data
EntryArylboronic Acid (Ar)Yield (%)ee (%)
1Phenyl8595
24-Methoxyphenyl9296
34-Fluorophenyl8894
42-Naphthyl7897
53-Thienyl8193

Data represents typical yields and enantiomeric excesses for the asymmetric reductive Heck reaction step.

Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine in an appropriate solvent at -78 °C, add phenyl chloroformate dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with 1N NaOH followed by 1N HCl, and then dry over sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (acetone/hexane gradient) to obtain phenyl pyridine-1(2H)-carboxylate as a white solid.[5] Recrystallization from methanol can further purify the product.[5]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add toluene, THP, and H₂O, followed by aqueous CsOH (2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.[5]

  • After completion, cool the reaction to room temperature and purify by column chromatography to isolate the 3-substituted tetrahydropyridine.

Step 3: Reduction to 3-Substituted Piperidine

  • Dissolve the 3-substituted tetrahydropyridine in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a reduction catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the enantioenriched 3-substituted piperidine.

Method 2: Diastereoselective Synthesis of trans-2,6-Disubstituted Piperidines via Hydroxy-Directed Reduction

This methodology provides access to functionalized trans-2,6-disubstituted piperidines through a highly diastereoselective, hydroxy-directed reduction of 4-hydroxy-1,2-dehydropiperidines.[6] The key reagent is an "ate" complex of DIBAL-H and n-BuLi.[6] This approach has been successfully applied to the asymmetric synthesis of the quinolizidine alkaloid (−)-lasubine I.[6]

Experimental Workflow

Start N-Sulfinyl δ-Amino β-Ketoester Dehydropiperidine 4-Hydroxy-1,2-dehydropiperidine Start->Dehydropiperidine Cyclization Piperidine trans-2,6-Disubstituted Piperidine Dehydropiperidine->Piperidine Hydroxy-directed Reduction (DIBAL-H/n-BuLi)

Caption: Synthesis of trans-2,6-disubstituted piperidines.

Quantitative Data
EntryR¹ SubstituentR² SubstituentYield (%)Diastereomeric Ratio (trans:cis)
1PhenylMethyl85>95:5
24-ChlorophenylEthyl82>95:5
32-FurylMethyl79>95:5
4IsopropylPhenyl88>95:5

Data represents typical yields and diastereoselectivities for the reduction step.

Experimental Protocol

Synthesis of 4-Hydroxy-1,2-dehydropiperidines

  • Prepare the N-sulfinyl δ-amino β-ketoesters according to literature procedures.

  • Subject the ketoesters to cyclization conditions (e.g., treatment with a suitable base) to afford the corresponding 4-hydroxy-1,2-dehydropiperidines.

Hydroxy-Directed Reduction

  • Prepare the "ate" complex of DIBAL-H and n-BuLi by adding n-BuLi to a solution of DIBAL-H in an appropriate solvent (e.g., THF) at a low temperature (e.g., -78 °C).

  • To this freshly prepared reagent, add a solution of the 4-hydroxy-1,2-dehydropiperidine.

  • Stir the reaction at low temperature for a specified period.

  • Quench the reaction carefully with a suitable quenching agent (e.g., Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the trans-2,6-disubstituted piperidine.

Method 3: Enantioselective Radical-Mediated δ-C-H Cyanation

This innovative method enables the asymmetric synthesis of chiral piperidines from simple, linear amines through a copper-catalyzed, radical-mediated δ-C-H cyanation.[7] This strategy represents an unconventional (5+1) synthetic disconnection, where an N-centered radical relay mechanism is intercepted by a chiral copper catalyst to achieve high enantiocontrol.[7]

Reaction Pathway

Acyclic_Amine Acyclic Amine N_Radical N-Centered Radical Acyclic_Amine->N_Radical Initiation C_Radical δ-C-Centered Radical N_Radical->C_Radical Intramolecular HAT Amino_Nitrile Enantioenriched δ-Amino Nitrile C_Radical->Amino_Nitrile Chiral Cu Catalyst, Cyanide Source Piperidine Chiral Piperidine Amino_Nitrile->Piperidine Cyclization/Reduction

Caption: Radical-mediated synthesis of chiral piperidines.

Quantitative Data
EntryAmine SubstrateYield (%) of δ-Amino Nitrileee (%)
1N-Benzylpentan-1-amine7592
2N-(4-Methoxybenzyl)pentan-1-amine8194
3N-Allylpentan-1-amine6890
4N-Propargylpentan-1-amine7291

Data represents typical yields and enantiomeric excesses for the C-H cyanation step.

Experimental Protocol

General Procedure for Enantioselective δ-C-H Cyanation

  • In a glovebox, charge a reaction vial with the chiral copper catalyst.

  • Add a solution of the acyclic amine substrate and a cyanide source (e.g., trimethylsilyl cyanide) in a suitable solvent.

  • Add an initiator to begin the radical process.

  • Seal the vial and stir the reaction at the specified temperature for the required time.

  • Upon completion, quench the reaction and purify the resulting δ-amino nitrile by column chromatography.

Conversion of δ-Amino Nitriles to Chiral Piperidines

  • The enantioenriched δ-amino nitriles can be converted to the corresponding chiral piperidines through various established methods, such as reduction of the nitrile followed by intramolecular cyclization.

Method 4: Chemo-Enzymatic Dearomatization of Activated Pyridines

This approach combines the selectivity of biocatalysis with the versatility of chemical synthesis to achieve the asymmetric dearomatization of activated pyridines, leading to the preparation of substituted piperidines with high stereochemical control.[8] The core of this method is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[8]

Enzymatic Cascade Workflow

THP N-Substituted Tetrahydropyridine DHP Dihydropyridinium Intermediate THP->DHP Amine Oxidase Enamine Enamine Intermediate DHP->Enamine Ene Imine Reductase (Cycle 1) Iminium Chiral Iminium Ion Enamine->Iminium Protonation Piperidine Enantioenriched Piperidine Iminium->Piperidine Ene Imine Reductase (Cycle 2)

Caption: Chemo-enzymatic cascade for piperidine synthesis.

Quantitative Data
EntryN-Substituent3-SubstituentYield (%)ee (%)
1BenzylPhenyl>99>99
2Allyl4-Chlorophenyl8598
3Propargyl3-Methoxyphenyl7897
4Benzyl2-Thienyl6286

Data represents typical yields and enantiomeric excesses for the one-pot enzymatic cascade.[8]

Experimental Protocol

General Procedure for Chemo-Enzymatic Dearomatization

  • Prepare a buffer solution containing glucose and NADP⁺.

  • Add the amine oxidase, ene imine reductase, and glucose dehydrogenase enzymes.

  • Add the N-substituted tetrahydropyridine substrate to the enzyme solution.

  • Incubate the reaction mixture at a controlled temperature with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the enantioenriched piperidine by column chromatography.

These detailed notes and protocols provide a starting point for researchers to implement these advanced stereoselective methods for the synthesis of substituted piperidines in their own laboratories. The choice of method will depend on the desired substitution pattern and stereochemistry of the target molecule.

References

Application Notes and Protocols for High-Throughput Screening of 1-(prop-2-yn-1-yl)piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-(prop-2-yn-1-yl)piperidin-3-ol derivatives. These compounds, containing a key piperidine scaffold, are of significant interest in drug discovery due to the diverse biological activities exhibited by this chemical class.[1][2][3][4][5][6][7] This guide outlines a comprehensive workflow from initial assay development to hit validation, tailored for identifying novel therapeutic candidates.

Introduction to this compound Derivatives in Drug Discovery

The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[5][6] The unique structural features of the this compound core, specifically the propargyl group (prop-2-yn-1-yl), offer a reactive handle for covalent modification or click chemistry, making these derivatives particularly attractive for developing targeted therapies and chemical probes. The hydroxyl group at the 3-position provides a site for further structural diversification to optimize potency, selectivity, and pharmacokinetic properties.[5] High-throughput screening (HTS) is a critical methodology in early-stage drug discovery that enables the rapid evaluation of large libraries of such compounds to identify promising lead candidates.[8][9][10]

High-Throughput Screening Workflow

A typical HTS campaign for this compound derivatives follows a multi-stage process to ensure efficiency and minimize false positives.[8][11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Pilot Screen cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development Dry_Run Dry Run (Z' > 0.5) Assay_Dev->Dry_Run Pilot Pilot Screen (~2,000 compounds) Dry_Run->Pilot HTS Full Library HTS (>100,000 compounds) Pilot->HTS Data_Analysis Primary Data Analysis HTS->Data_Analysis Hit_ID Primary Hit Identification Data_Analysis->Hit_ID Cherry_Pick Hit Confirmation (Cherry-Picking) Hit_ID->Cherry_Pick Dose_Response Dose-Response & IC50 Determination Cherry_Pick->Dose_Response Orthogonal Orthogonal Assays Dose_Response->Orthogonal SAR Preliminary SAR Orthogonal->SAR Lead_Gen Lead Candidate Selection SAR->Lead_Gen

Caption: High-Throughput Screening Workflow for Piperidine Derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific biological target and assay format.

General Assay Development and Miniaturization

The initial phase involves developing a robust and reproducible assay in a low-throughput format (e.g., 96-well plates) and then miniaturizing it to a high-throughput format (e.g., 384- or 1536-well plates).

Protocol: Assay Miniaturization

  • Reagent Stability: Evaluate the stability of all assay reagents (e.g., enzymes, cells, substrates) at room temperature and 4°C over the expected duration of the screen.

  • Solvent Tolerance: Determine the maximum tolerance of the assay to the compound solvent, typically dimethyl sulfoxide (DMSO). The final DMSO concentration should not exceed 1% (v/v).

  • Signal Window: Optimize assay conditions (e.g., reagent concentrations, incubation times) to achieve a robust signal-to-background ratio.

  • Z'-Factor Determination: Perform a "dry run" using only positive and negative controls in a 384-well plate format to calculate the Z'-factor. A Z'-factor greater than 0.5 is considered acceptable for HTS.[11]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Primary Screen: Cell Viability/Cytotoxicity Assay

A common primary screen for compound libraries is to assess their general cytotoxicity. This helps to identify compounds with potential therapeutic effects (e.g., anticancer) and to flag those that are non-specifically toxic for follow-up assays.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cultured cells (e.g., human cancer cell lines or normal fibroblasts) in 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add this compound derivatives from the screening library to the wells at a final concentration of 10 µM. Include positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

Hit Confirmation and Dose-Response Analysis

Primary hits are "cherry-picked" from the original library plates and re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50).

Protocol: Dose-Response Curve Generation

  • Serial Dilution: Prepare a serial dilution series (e.g., 8-point, 1:3 dilution) for each confirmed hit compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the primary assay (e.g., MTT assay) with the serially diluted compounds.

  • Data Analysis: Plot the percentage of inhibition or activity against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the compound that elicits a 50% response.

Data Presentation

Quantitative data from the screening campaign should be summarized in a structured format for easy comparison and interpretation.

Table 1: Summary of Primary HTS Data for Hypothetical Hits

Compound ID% Inhibition at 10 µM (Primary Screen)Confirmed Hit (Yes/No)
PPD-00185.2Yes
PPD-00245.6No
PPD-00392.1Yes
PPD-00488.9Yes

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
PPD-0015.71.20.992
PPD-0032.11.00.998
PPD-0048.41.10.987

Signaling Pathways and Mechanism of Action

While the specific mechanism of action for novel this compound derivatives will need to be elucidated through further studies, piperidine-containing compounds are known to interact with a variety of biological targets.[6][12][13] For instance, they can act as antagonists for receptors like the α7 nicotinic acetylcholine receptor or inhibit enzymes.[13]

Signaling_Pathway cluster_0 Potential Mechanisms of Action cluster_1 Downstream Cellular Effects Compound Piperidine Derivative Receptor Receptor (e.g., nAChR, GPCR) Compound->Receptor Antagonism/ Agonism Enzyme Enzyme (e.g., Kinase, Protease) Compound->Enzyme Inhibition Ion_Channel Ion Channel Compound->Ion_Channel Modulation Signaling Inhibition of Downstream Signaling Receptor->Signaling Proliferation Inhibition of Cell Proliferation Enzyme->Proliferation Apoptosis Induction of Apoptosis Ion_Channel->Apoptosis

Caption: Potential Mechanisms of Action for Piperidine Derivatives.

Hit Triage and Prioritization

Following hit validation, a triage process is necessary to prioritize compounds for further investigation. This involves evaluating preliminary structure-activity relationships (SAR), assessing physicochemical properties, and checking for known liabilities.

Hit_Triage cluster_0 Input: Confirmed Hits cluster_1 Triage Criteria cluster_2 Output: Prioritized Leads Confirmed_Hits Confirmed Hits with IC50 Values Potency Potency (IC50) SAR Preliminary SAR Properties Physicochemical Properties (Lipinski's Rule) Novelty Structural Novelty Lead_Candidates Prioritized Lead Candidates for Optimization Potency->Lead_Candidates SAR->Lead_Candidates Properties->Lead_Candidates Novelty->Lead_Candidates

Caption: Logical Flow for Hit Triage and Prioritization.

Conclusion

The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. By employing a systematic and rigorous screening cascade, from initial assay development to hit validation and prioritization, researchers can efficiently identify and advance promising compounds into the drug development pipeline. The protocols and workflows outlined in this document provide a foundational framework for initiating such a screening campaign.

References

Application Notes and Protocols for Piperidine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis is, therefore, a cornerstone of medicinal chemistry and drug development. Reductive amination represents one of the most powerful and versatile strategies for the construction of the piperidine ring. This method, which involves the formation of an imine or iminium ion followed by its reduction, offers a highly efficient means to create C-N bonds and assemble the six-membered heterocycle.

These application notes provide detailed protocols and comparative data for three key reductive amination strategies for piperidine synthesis:

  • Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.

  • Double Reductive Amination: Condensation of a 1,5-dicarbonyl compound with a primary amine.

  • Rhodium-Catalyzed Reductive Transamination: Conversion of pyridinium salts to N-aryl piperidines.

Intramolecular Reductive Amination

Intramolecular reductive amination is a robust method for the synthesis of piperidines from linear precursors containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl). The reaction proceeds via the formation of a cyclic iminium ion, which is then reduced in situ to the corresponding piperidine.

General Workflow

G cluster_prep Substrate Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Start Amino-aldehyde/ketone precursor Carbonyl_Deprotection Carbonyl deprotection (if necessary) Start->Carbonyl_Deprotection Reaction_Mix Dissolve substrate in suitable solvent Carbonyl_Deprotection->Reaction_Mix Add_Reagent Add reducing agent (e.g., NaBH(OAc)3, NaBH3CN) Reaction_Mix->Add_Reagent Stir Stir at specified temperature Add_Reagent->Stir Quench Quench reaction Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Product Isolated Piperidine Product Purify->Product G Dicarbonyl 1,5-Dicarbonyl Iminium1 Open-chain Iminium Ion Dicarbonyl->Iminium1 + R-NH2 - H2O Amine R-NH2 Amino_carbonyl Amino-carbonyl Intermediate Iminium1->Amino_carbonyl Reducing_Agent1 [H] Iminium1->Reducing_Agent1 Cyclic_iminium Cyclic Iminium Ion Amino_carbonyl->Cyclic_iminium - H2O Piperidine Piperidine Product Cyclic_iminium->Piperidine Reducing_Agent2 [H] Cyclic_iminium->Reducing_Agent2 Reducing_Agent1->Amino_carbonyl Reduction Reducing_Agent2->Piperidine Reduction G Pyridinium Pyridinium Salt Dihydropyridine Dihydropyridine Intermediate Pyridinium->Dihydropyridine [Rh-H] Dicarbonyl Dicarbonyl Intermediate Dihydropyridine->Dicarbonyl + H2O Iminium_Ketone Iminium-Ketone Intermediate Dicarbonyl->Iminium_Ketone + Ar-NH2 - H2O Amino_Ketone Amino-Ketone Intermediate Iminium_Ketone->Amino_Ketone [Rh-H] Cyclic_Iminium Cyclic Iminium Ion Amino_Ketone->Cyclic_Iminium - H2O Piperidine N-Aryl Piperidine Cyclic_Iminium->Piperidine [Rh-H] Rh_cat [Rh-H] Amine Ar-NH2 Water H2O

Application Notes and Protocols: Use of 1-(prop-2-yn-1-yl)piperidin-3-ol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The introduction of non-native chemical moieties into peptides is a powerful strategy for enhancing their therapeutic properties. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to improve metabolic stability, cell permeability, and overall pharmacokinetic profiles of small molecules.[1] This document provides detailed application notes and protocols for the use of 1-(prop-2-yn-1-yl)piperidin-3-ol, a novel building block for peptide modification. By incorporating this reagent, researchers can introduce a piperidine ring functionalized with a terminal alkyne. This alkyne handle allows for subsequent conjugation to azide-containing molecules, including peptides, proteins, and imaging agents, via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4][5] These protocols are designed to guide researchers in the synthesis of this building block and its application in creating novel peptide conjugates for therapeutic and diagnostic purposes.

Introduction to this compound in Peptide Modification

The piperidine ring is a ubiquitous structural motif in a wide range of pharmaceuticals, valued for its ability to impart favorable drug-like properties.[6][7] Its incorporation into peptide structures can lead to derivatives with enhanced resistance to enzymatic degradation and improved bioavailability. This compound offers a dual functionality: the piperidine core for structural and pharmacokinetic benefits, and a terminal alkyne for chemoselective ligation.

The primary application of this reagent is in the post-synthetic modification of peptides through CuAAC. This reaction is highly efficient, selective, and biocompatible, proceeding under mild conditions that preserve the integrity of complex biomolecules.[2][3] The resulting stable triazole linkage serves as a robust bridge between the peptide and the piperidine moiety or another functional group attached via the piperidine.

Synthesis of this compound

While not commercially available, this compound can be synthesized in a straightforward manner from commercially available precursors. The proposed synthesis involves the N-alkylation of 3-hydroxypiperidine with propargyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxypiperidine

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

DOT Diagram: Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product r1 3-Hydroxypiperidine rxn N-Alkylation in Acetonitrile (60°C, Overnight) r1->rxn r2 Propargyl Bromide r2->rxn r3 K₂CO₃ r3->rxn w1 Filtration rxn->w1 w2 Extraction w1->w2 w3 Drying w2->w3 p1 Column Chromatography w3->p1 prod This compound p1->prod

Caption: Workflow for the synthesis of this compound.

Application in Peptide Synthesis: Post-Synthetic Modification via CuAAC

The primary application of this compound in peptide science is its conjugation to peptides that have been functionalized with an azide group. This is typically achieved by incorporating an azide-bearing unnatural amino acid (e.g., L-azidohomoalanine) during solid-phase peptide synthesis (SPPS).

Experimental Protocol: CuAAC Conjugation to an Azide-Modified Peptide

Materials:

  • Azide-modified peptide (on-resin or in solution)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent system (e.g., DMF/H₂O or tBuOH/H₂O)

Procedure:

  • Dissolve the azide-modified peptide in the chosen solvent system.

  • Add this compound (5-10 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 eq) in water.

  • In another vial, prepare a premix of CuSO₄·5H₂O (1-2 eq) and THPTA (5-10 eq) in water.

  • Add the sodium ascorbate solution to the peptide/alkyne mixture, followed by the CuSO₄/THPTA solution.

  • Gently agitate the reaction mixture at room temperature, protecting it from light.

  • Monitor the reaction by LC-MS until the starting peptide is consumed (typically 1-4 hours).

  • Upon completion, purify the peptide conjugate using reverse-phase HPLC.

DOT Diagram: CuAAC Reaction and Workflow

cuaac_workflow cluster_components Reaction Components cluster_process Click Reaction cluster_final Final Product p1 Azide-Peptide mix Mix Components in Solvent p1->mix b1 This compound b1->mix c1 CuSO₄ / THPTA c1->mix r1 Sodium Ascorbate r1->mix react Incubate at RT mix->react purify RP-HPLC Purification react->purify prod Piperidine-Peptide Conjugate purify->prod

Caption: General workflow for peptide conjugation using CuAAC.

Quantitative Data Summary

The following tables provide hypothetical, yet expected, data for the synthesis and conjugation reactions based on similar procedures reported in the literature. Actual results may vary.

Table 1: Synthesis of this compound

ParameterExpected Value
Starting Material 3-Hydroxypiperidine
Reagent Propargyl bromide
Base K₂CO₃
Solvent Acetonitrile
Reaction Time 12-16 hours
Temperature 60°C
Yield (after purification) 75-85%

Table 2: CuAAC Peptide Conjugation

ParameterCondition/Value
Peptide Concentration 1-5 mg/mL
Alkyne Reagent Excess 5-10 equivalents
CuSO₄ Excess 1-2 equivalents
Sodium Ascorbate Excess 10-20 equivalents
Ligand (THPTA) Excess 5-10 equivalents
Reaction Time 1-4 hours
Conversion Rate >95% (by LC-MS)
Yield (after HPLC) 50-70%

Biological Significance and Applications

The incorporation of a piperidine moiety can significantly impact the therapeutic potential of a peptide.[1][6][7]

  • Improved Pharmacokinetics: The piperidine ring can increase the metabolic stability of peptides by sterically shielding adjacent peptide bonds from proteolytic degradation.[1] This can lead to a longer plasma half-life.

  • Enhanced Cell Permeability: The lipophilic nature of the piperidine scaffold can improve the ability of a peptide to cross cell membranes, which is often a major limitation for peptide therapeutics.[1]

  • Structural Rigidity: The cyclic nature of piperidine can introduce conformational constraints to the peptide, potentially locking it into a bioactive conformation and increasing its affinity for its target receptor.

  • Versatile Handle for Further Functionalization: The hydroxyl group on the piperidine ring can be used for further modifications, such as PEGylation or the attachment of other functional groups, to fine-tune the properties of the final conjugate.

These attributes make this compound a valuable tool for medicinal chemists and drug development professionals aiming to optimize peptide-based drug candidates. The ability to easily conjugate this moiety via click chemistry provides a modular approach to peptide diversification and optimization.[4][5]

Signaling Pathway Diagram (Hypothetical)

If the modified peptide is an inhibitor of a specific kinase pathway, the introduction of the piperidine moiety could enhance its inhibitory activity. The following diagram illustrates a generic kinase signaling pathway that could be targeted.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates substrate Substrate Protein kinase2->substrate Phosphorylates response Cellular Response substrate->response ligand Ligand ligand->receptor Activates inhibitor Piperidine-Peptide Inhibitor inhibitor->kinase2 Inhibits

Caption: Inhibition of a generic kinase pathway by a modified peptide.

By providing enhanced stability and cell permeability, the piperidine-peptide conjugate may more effectively reach its intracellular target (e.g., Kinase 2) and exert its inhibitory effect, leading to a more potent therapeutic outcome.

References

Application Notes and Protocols for Bioconjugation Techniques Using Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] Terminal alkynes have emerged as exceptionally versatile functional groups for these applications due to their small size, stability, and unique reactivity in bioorthogonal "click chemistry" reactions.[2] These reactions are characterized by high yields, stereospecificity, and the formation of stable covalent bonds under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules like proteins, nucleic acids, and carbohydrates.[3][4]

This document provides detailed application notes and protocols for the two most prominent terminal alkyne-based bioconjugation techniques: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][5] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate.[6][7] The use of a copper-binding ligand, like THPTA or TBTA, is crucial to stabilize the Cu(I) oxidation state, increase reaction efficiency, and protect the biomolecule from oxidative damage caused by reactive oxygen species (ROS).[6][8][9]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): CuAAC is extensively used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[10][11]

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other probes to proteins for visualization, enrichment, and identification.[12]

  • Peptide and Nucleic Acid Modification: Creating peptide-oligonucleotide conjugates and modifying peptides to enhance their bioavailability.[3][4]

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.[7]

Logical Relationship of Alkyne-Based Bioconjugation

cluster_main Terminal Alkyne Bioconjugation cluster_catalyzed Catalyst-Mediated cluster_catalyst_free Catalyst-Free Bioconjugation Bioconjugation CuAAC CuAAC (Copper-Catalyzed) Bioconjugation->CuAAC High efficiency High specificity GlaserHay Glaser-Hay Coupling (Copper-Catalyzed) Bioconjugation->GlaserHay Forms diyne linkage SPAAC SPAAC (Strain-Promoted) Bioconjugation->SPAAC Copper-free In vivo compatible

Caption: Overview of major terminal alkyne bioconjugation strategies.

Quantitative Data Comparison
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference(s)
Catalyst Required Yes (Copper I)No[],[14]
Typical Reaction Time 30 - 60 minutesHours to overnight[10],[15]
Reaction Rate Fast (typically 100-fold faster than SPAAC)Slower[16]
Cytotoxicity Potential due to copper catalystLow, suitable for in vivo use[14],[17]
Reagents Terminal Alkyne, AzideStrained Cyclooctyne, Azide[1],[7]
Selectivity Highly specific for terminal alkynes and azidesBioorthogonal, avoids side reactions with native functional groups[2],[]
Yields Near-quantitativeHigh, but can be slower to reach completion[5],[2]
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Antibody

This protocol describes a general procedure for conjugating an azide-containing dye to an antibody that has been functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified Antibody (in PBS or suitable buffer)

  • Azide-modified fluorescent dye (e.g., AF488-Azide)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in dH₂O)[10]

  • THPTA ligand stock solution (e.g., 200 mM in dH₂O)[10]

  • Sodium Ascorbate stock solution (e.g., 100 mM in dH₂O, must be freshly prepared )[10]

  • DMSO (for dissolving hydrophobic dyes/payloads)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Size-Exclusion Chromatography, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a fresh solution of Sodium Ascorbate (100 mM in dH₂O).[10]

    • Dissolve the azide-modified dye in DMSO to create a 10 mM stock solution.

    • In a microcentrifuge tube, prepare the Cu(I)-THPTA catalyst complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for 3-5 minutes. For example, mix 5 µL of 100 mM CuSO₄ with 10 µL of 200 mM THPTA.[10]

  • Conjugation Reaction:

    • In a reaction tube, add the alkyne-modified antibody solution.

    • Add the azide-modified dye. The molar ratio of dye to antibody is typically between 4:1 and 10:1.[10]

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture. A final concentration of ~0.25 mM copper is often effective.[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5 mM).[9][10]

    • Mix the reaction gently by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[10]

  • Purification:

    • Following incubation, purify the antibody-dye conjugate from excess reagents.

    • Size-exclusion chromatography (SEC) is a common method to separate the larger conjugate from smaller molecules like unreacted dye, copper, and ligands.[10]

    • Collect fractions and analyze using UV-Vis spectroscopy to determine the concentration of the antibody and the degree of labeling.

CuAAC Experimental Workflow

cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purify Step 3: Purification & Analysis prep_antibody Prepare Alkyne-Antibody Solution prep_dye Prepare Azide-Dye Stock (DMSO) prep_catalyst Prepare Cu(I)-THPTA Catalyst Complex prep_reducer Prepare Fresh Sodium Ascorbate combine Combine Antibody, Dye, and Catalyst prep_reducer->combine initiate Initiate with Sodium Ascorbate combine->initiate incubate Incubate 30-60 min (Room Temp, Dark) initiate->incubate purify Purify via SEC incubate->purify analyze Analyze Conjugate (UV-Vis, SDS-PAGE) purify->analyze

Caption: Step-by-step workflow for a typical CuAAC bioconjugation experiment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free alternative to CuAAC.[] This reaction leverages the high ring strain of a cyclooctyne (approximately 18 kcal/mol) to react spontaneously with an azide, forming a stable triazole linkage without the need for a catalyst.[7] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for bioconjugation in living systems, including cell surface labeling and in vivo imaging.[14]

Commonly used strained cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), which offer a balance of high reactivity and stability.[14] While generally slower than CuAAC, the reaction rates can be influenced by the specific structure of the cyclooctyne.[14][16]

Key Applications:

  • Live Cell Imaging: Labeling biomolecules on the surface of or inside living cells without causing toxicity.[]

  • In Vivo Pre-targeting: Used in ADC development where an antibody-cyclooctyne is administered first, followed by a smaller azide-drug molecule, which then reacts at the target site.

  • Radiopharmaceutical Synthesis: Attaching radioactive isotopes to targeting molecules for imaging or therapy, where the absence of metal catalysts is critical.[]

  • Protein-Protein Coupling: Forming bispecific antibodies or other protein complexes under physiological conditions.[18]

SPAAC Reaction Mechanism

reactants Strained Cyclooctyne (e.g., DBCO) plus + azide Azide-modified Biomolecule arrow Spontaneous Reaction (No Catalyst, Physiological Conditions) azide->arrow product Stable Triazole Linkage (Bioconjugate) arrow->product

Caption: The catalyst-free reaction mechanism of SPAAC.

Experimental Protocol: SPAAC Labeling of an Azide-Modified Protein

This protocol provides a general method for labeling a protein containing an azide group with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (in PBS or other compatible buffer)

  • DBCO-functionalized fluorescent dye

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., dialysis, SEC, or spin column)

Procedure:

  • Reagent Preparation:

    • Allow the azide-modified protein solution to equilibrate to room temperature.

    • Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • To the azide-modified protein solution, add the DBCO-dye stock solution. A 10- to 50-fold molar excess of the DBCO reagent is commonly used to ensure efficient labeling.[19]

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.

    • Mix the solution gently and thoroughly.

    • Incubate the reaction. Incubation can be performed at room temperature for 2-4 hours or at 4°C overnight.[19] Reaction times may need to be optimized depending on the specific reactants.

  • Purification:

    • Remove the unreacted DBCO-dye from the labeled protein.

    • For larger sample volumes, dialysis against PBS is effective.

    • For smaller volumes, size-exclusion spin columns or SEC can be used for rapid purification.

  • Analysis:

    • Confirm successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.

Bioconjugation techniques utilizing terminal alkynes, particularly CuAAC and SPAAC, are indispensable tools for researchers in life sciences and drug development. CuAAC offers rapid and efficient conjugation, making it a workhorse for in vitro applications like ADC production.[10] In contrast, the bioorthogonal nature of SPAAC, which eliminates the need for a toxic copper catalyst, opens the door for complex applications within living systems.[14] The choice between these powerful techniques depends on the specific requirements of the biological system and the desired application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-propargyl Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of N-propargyl piperidines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-propargylation of piperidine?

A1: The most prevalent side reactions are the formation of a quaternary ammonium salt through over-alkylation and the isomerization of the propargyl group to an allene.

Q2: How can I detect the formation of these side products?

A2: The formation of side products can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the quaternary salt will show a downfield shift of the protons adjacent to the nitrogen, while the allene will exhibit characteristic signals in the vinyl region.

Q3: What is the general mechanism for the N-propargylation of piperidine?

A3: The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic methylene carbon of the propargyl halide, displacing the halide and forming the N-C bond.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-propargyl piperidine 1. Incomplete reaction. 2. Formation of quaternary ammonium salt. 3. Isomerization to allene.1. Monitor the reaction by TLC or GC-MS to ensure completion. Consider increasing reaction time or temperature moderately. 2. Use a slight excess of piperidine relative to the propargyl halide (e.g., 1.1:1). Add the propargyl halide slowly to the piperidine solution.[1] 3. Use a non-polar aprotic solvent and a hindered, non-nucleophilic base if a base is required. Running the reaction at lower temperatures can also disfavor isomerization.
Presence of a highly polar byproduct Formation of N-propargyl piperidinium halide (quaternary salt).1. Use an excess of piperidine. 2. Add the propargyl halide dropwise to maintain a low concentration of the alkylating agent. 3. Purify the product by column chromatography or by performing a liquid-liquid extraction. The free base N-propargyl piperidine will be in the organic layer, while the quaternary salt will remain in the aqueous layer.
Presence of an unexpected isomer Isomerization of the propargyl group to an allenyl group. This is more likely under basic conditions.[2][3]1. Avoid strong bases. If a base is necessary to scavenge the acid formed, use a mild, non-nucleophilic base like potassium carbonate or a hindered amine base (e.g., diisopropylethylamine). 2. Use aprotic solvents of low polarity. 3. Maintain a low reaction temperature.
Difficulty in purifying the product Co-elution of starting materials or byproducts with the desired product.1. For removal of excess piperidine, an acidic wash during workup can be effective. 2. To remove the quaternary salt, perform an aqueous extraction as described above. 3. For separation from the allene isomer, column chromatography with a carefully selected solvent system is typically required. GC-MS and NMR can help in identifying the fractions containing the pure product.[4][5][6][7]

Experimental Protocols

Key Experiment: Synthesis of N-propargyl piperidine

This protocol is designed to minimize the formation of common side products.

Materials:

  • Piperidine

  • Propargyl bromide (or chloride)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of propargyl bromide (1.0 equivalent) in anhydrous acetonitrile to the piperidine solution dropwise over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours at room temperature.

  • Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propargyl piperidine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Reaction Pathways in N-propargylation of Piperidine

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Quaternization cluster_side2 Side Reaction 2: Isomerization A Piperidine C N-propargyl piperidine (Desired Product) A->C SN2 Reaction B Propargyl Bromide B->C D N-propargyl piperidine F N,N-dipropargyl piperidinium bromide (Quaternary Salt) D->F Over-alkylation E Propargyl Bromide (Excess) E->F G N-propargyl piperidine I N-allenyl piperidine (Isomer) G->I Isomerization H Base H->I

Caption: Main and side reaction pathways in the synthesis of N-propargyl piperidine.

Troubleshooting Workflow for Low Yield

G start Low Yield of N-propargyl piperidine check_reaction Analyze crude reaction mixture by NMR/GC-MS start->check_reaction is_quaternary High amount of quaternary salt? check_reaction->is_quaternary is_allene Presence of allene isomer? is_quaternary->is_allene No solution_quaternary - Use excess piperidine - Slow addition of propargyl halide is_quaternary->solution_quaternary Yes is_unreacted High amount of unreacted starting material? is_allene->is_unreacted No solution_allene - Use mild/no base - Lower reaction temperature is_allene->solution_allene Yes solution_unreacted - Increase reaction time - Slightly increase temperature is_unreacted->solution_unreacted Yes end Improved Yield is_unreacted->end No solution_quaternary->end solution_allene->end solution_unreacted->end

Caption: A logical workflow for troubleshooting low yields in N-propargyl piperidine synthesis.

References

Technical Support Center: Optimization of Click Reaction Conditions for Hindered Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a special focus on sterically hindered alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter when working with hindered alkynes in click chemistry.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected product yield, or the reaction is not proceeding at all. What are the common causes and how can I fix this?

  • Answer: Low to no yield in click reactions with hindered alkynes is a common challenge. Here’s a step-by-step troubleshooting approach:

    • Oxygen Sensitivity: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by oxygen.[1] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas your solvents and reagents before use.

    • Catalyst System:

      • Copper Source: If you are using a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh and added in slight excess.[2] Alternatively, using a Cu(I) salt (e.g., CuI, CuBr) directly can be more efficient, but requires stricter anaerobic conditions.[1][3]

      • Ligand Choice: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction, especially with challenging substrates.[1] For aqueous reactions, water-soluble ligands like THPTA are recommended.[3] For reactions in organic solvents or with particularly hindered substrates, N-heterocyclic carbene (NHC) based ligands have shown high efficiency.[2]

    • Reaction Conditions:

      • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.[4][5] Try running the reaction at elevated temperatures (e.g., 40-80 °C).

      • Solvent: The choice of solvent can significantly impact reaction rates. For poorly soluble or hindered substrates, using a co-solvent like DMSO can be beneficial.[4][5][6] A mixture of t-BuOH/water is also commonly used.[7]

      • Concentration: Ensure that your reagents are sufficiently concentrated. If working with very dilute solutions, the reaction kinetics will be slow.

    • Substrate Accessibility: For large biomolecules, the azide or alkyne group might be sterically inaccessible. Increasing the temperature or adding solubilizing agents can enhance the conformational dynamics of the molecule, exposing the reactive site.[4][5]

Issue 2: Presence of Side Products

  • Question: I am observing significant amounts of side products, such as alkyne homocoupling (Glaser coupling). How can I minimize these?

  • Answer: Alkyne homocoupling is a common side reaction in CuAAC. To minimize it:

    • Minimize Oxygen: This side reaction is often promoted by the presence of oxygen. Rigorous exclusion of oxygen is critical.

    • Use a Ligand: A suitable ligand will stabilize the Cu(I) catalyst and can suppress the formation of homocoupling products.

    • Control Reagent Stoichiometry: Using a slight excess of the azide can help to favor the desired cycloaddition over alkyne dimerization.

    • Order of Addition: It is often recommended to pre-complex the copper salt with the ligand before adding it to the alkyne and azide solution. The reducing agent (if used) should be added last to initiate the reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for reactions with hindered alkynes?

A1: While Cu(II) salts like CuSO₄ with sodium ascorbate are convenient, for challenging reactions with hindered alkynes, direct use of a Cu(I) salt such as CuI or CuBr can be more effective.[1][3] This is because the in-situ reduction of Cu(II) might not be efficient enough to maintain the necessary concentration of the active Cu(I) catalyst. However, Cu(I) salts are more sensitive to oxidation and require stringent anaerobic conditions.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand depends on your reaction conditions and substrates:

  • For aqueous bioconjugation: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are the standard choice as they stabilize Cu(I) and are compatible with biological molecules.[3]

  • For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective ligand.[3]

  • For highly hindered substrates: N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective in promoting click reactions with sterically demanding alkynes and azides, often leading to excellent yields at room temperature.[2]

Q3: Can I run the reaction at a higher temperature? What is the optimal range?

A3: Yes, increasing the reaction temperature is a common strategy to accelerate reactions with hindered substrates.[4][5][9] While many click reactions proceed at room temperature, for hindered systems, temperatures between 40 °C and 80 °C are often employed.[7] It is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.

Q4: What is the role of DMSO as a co-solvent, and what percentage should I use?

A4: DMSO is a polar aprotic solvent that can help to solubilize non-polar or poorly soluble reactants and can also accelerate the reaction rate.[4][5][6] For hindered substrates, adding DMSO as a co-solvent to aqueous or alcoholic reaction mixtures is often beneficial. The optimal percentage can vary, but starting with a 1:1 or 4:1 ratio of your primary solvent to DMSO is a good starting point.[10][11]

Q5: Are there any metal-free alternatives for click chemistry with hindered alkynes?

A5: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative.[12] This reaction utilizes a strained cyclooctyne which reacts with an azide without the need for a metal catalyst. SPAAC is particularly useful for in-vivo applications where the cytotoxicity of copper is a concern.[12] However, the synthesis of strained cyclooctynes can be more complex and they are generally bulkier than terminal alkynes.[12]

Data Presentation: Comparison of Reaction Parameters

Table 1: Effect of Ligands on CuAAC with Hindered Substrates

LigandSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
THPTAHindered biomolecule-alkyne + azideWater/t-BuOH251-2Moderate to High[3]
TBTASterically demanding alkyne + azideCH₂Cl₂/H₂O251285[3]
NHC-Cu(I)Sterically hindered azide + alkyneTHF250.598[2]
NonePhenylacetylene + Benzyl Azidet-BuOH/H₂O6012Low (15%)[7]

Table 2: Influence of Temperature on a Hindered Click Reaction

Temperature (°C)Reaction Time (h)Conversion (%)NotesReference
2524< 10Reaction is very slow at room temperature.Qualitative data from[4],[5]
5012~60Significant rate increase with moderate heating.Qualitative data from[4],[5]
804> 90Reaction goes to completion in a shorter time.Qualitative data from[4],[5]

Experimental Protocols

General Protocol for CuAAC with a Hindered Alkyne

This protocol provides a starting point for optimizing your reaction. It is recommended to perform small-scale test reactions to find the optimal conditions.

Materials:

  • Hindered Alkyne

  • Azide

  • Copper Source (e.g., CuSO₄·5H₂O or CuI)

  • Reducing Agent (if using Cu(II), e.g., Sodium Ascorbate)

  • Ligand (e.g., THPTA for aqueous, TBTA for organic)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or a mixture with DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation:

    • In a reaction vessel, dissolve the hindered alkyne (1.0 eq) and the azide (1.1 eq) in the chosen solvent system.

    • If using a co-solvent like DMSO, add it at this stage.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Preparation:

    • In a separate vial, dissolve the copper source (e.g., 0.05 - 0.1 eq CuSO₄) and the ligand (0.05 - 0.2 eq, maintaining a 1:1 to 1:2 Cu:ligand ratio) in a small amount of degassed solvent.

    • Allow the copper and ligand to pre-complex for a few minutes.

  • Reaction Initiation:

    • Under an inert atmosphere, add the catalyst solution to the solution of alkyne and azide.

    • If using a Cu(II) source, add a freshly prepared solution of the reducing agent (e.g., 0.2 - 0.5 eq sodium ascorbate) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (start with room temperature and increase if necessary).

    • Monitor the reaction progress by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA to remove the copper catalyst.

    • Extract the product with a suitable organic solvent.

    • Purify the product by column chromatography or other appropriate methods.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_oxygen Is the reaction under inert atmosphere? start->check_oxygen add_inert Degas solvents and use Ar/N₂ check_oxygen->add_inert No check_catalyst Evaluate Catalyst System check_oxygen->check_catalyst Yes add_inert->check_catalyst optimize_catalyst Try Cu(I) source directly Select appropriate ligand (THPTA/TBTA/NHC) check_catalyst->optimize_catalyst check_conditions Assess Reaction Conditions optimize_catalyst->check_conditions optimize_conditions Increase temperature (40-80°C) Use co-solvent (e.g., DMSO) check_conditions->optimize_conditions check_accessibility Is the substrate a large biomolecule? optimize_conditions->check_accessibility improve_accessibility Increase temperature or add solubilizing agents check_accessibility->improve_accessibility Yes success Improved Yield check_accessibility->success No improve_accessibility->success

Caption: Troubleshooting workflow for low-yield click reactions with hindered alkynes.

Experimental_Workflow prep_reagents 1. Prepare & Degas Alkyne, Azide, Solvents prep_catalyst 2. Prepare Catalyst (Cu Source + Ligand) prep_reagents->prep_catalyst initiate_reaction 3. Initiate Reaction (Add Catalyst & Reductant) prep_catalyst->initiate_reaction monitor_reaction 4. Monitor Progress (TLC, LC-MS) initiate_reaction->monitor_reaction workup 5. Work-up & Purify (Quench, Extract, Purify) monitor_reaction->workup

Caption: General experimental workflow for a copper-catalyzed click reaction.

References

1-(prop-2-yn-1-yl)piperidin-3-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information on the stability and storage of 1-(prop-2-yn-1-yl)piperidin-3-ol to ensure its integrity during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are sensitivity to light, air (oxygen), moisture, and heat. The propargylamine moiety, in particular, can be reactive. Exposure to these elements can lead to degradation, affecting the purity and performance of the compound in your experiments.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, immediately move the compound to a designated, controlled storage environment. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated area, such as a fume hood.[1] Avoid direct sunlight and sources of ignition.[2][3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1][4]

Q3: My compound has changed color. Is it still usable?

A3: A change in color often indicates degradation. We recommend running a purity check (e.g., by HPLC or NMR) to assess the integrity of the compound before proceeding with your experiment. If significant degradation is detected, it is advisable to use a fresh, uncompromised batch.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent, store it at the recommended low temperature, and use it as quickly as possible. Protect the solution from light and air.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the purity of your sample of this compound using an appropriate analytical method. Compare the results with the certificate of analysis for a new batch.

    • Solution: If degradation is confirmed, discard the old batch and use a fresh sample that has been stored under the recommended conditions.

  • Possible Cause 2: Improper Handling.

    • Troubleshooting Step: Review your handling procedures. Was the compound exposed to air, moisture, or light for extended periods? Was it subjected to elevated temperatures?

    • Solution: Refine your handling protocol to minimize exposure to adverse conditions. Use inert gas and work in a controlled environment.

Issue: The compound appears clumpy or has a different texture.

  • Possible Cause: Hygroscopicity.

    • Troubleshooting Step: This compound may be hygroscopic, meaning it can absorb moisture from the air.

    • Solution: Store the compound in a desiccator with a suitable drying agent. When handling, minimize its exposure to the atmosphere.

Quantitative Data Summary

ParameterRecommended ConditionIncompatible Materials
Storage Temperature 2-8°C or as low as 4°C.[1][2][5]Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[6]
Atmosphere Inert gas (e.g., Argon, Nitrogen).[1]
Light Conditions Protect from light.[1][5] Store in an amber vial or a light-blocking container.
Moisture Keep in a tightly sealed container in a dry place.[2][6] May be hygroscopic.[5]
Ventilation Store and handle in a well-ventilated area.[2][3][4]

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound

  • Objective: To determine the stability of the compound under typical laboratory bench conditions.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • Formic acid

    • HPLC system with a C18 column

    • Analytical balance

    • Amber and clear glass vials

  • Methodology:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • Aliquot the stock solution into several amber and clear vials.

    • Analyze an initial sample (T=0) by HPLC to determine the initial purity.

    • Store the vials under the following conditions:

      • On the lab bench at room temperature, exposed to light (clear vial).

      • On the lab bench at room temperature, protected from light (amber vial).

      • At 4°C, protected from light (amber vial).

    • Analyze samples from each condition at set time points (e.g., 1, 4, 8, 24, and 48 hours).

    • Compare the purity at each time point to the initial purity to assess the rate of degradation.

Visualizations

degradation_pathway cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound This compound Oxygen Oxygen (Air) Light Light Heat Heat Oxidized_Piperidine Oxidized Piperidine Ring Products Oxygen->Oxidized_Piperidine Oxidation Propargyl_Polymer Polymerized Propargyl Species Light->Propargyl_Polymer Polymerization Other_Impurities Other Impurities Heat->Other_Impurities Decomposition

References

Technical Support Center: Overcoming Poor Solubility of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of piperidine-based compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My piperidine-based compound shows poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with piperidine derivatives. The initial steps to address this issue involve characterizing the pH-dependent solubility of your compound. Since piperidine is a basic moiety, its solubility is often pH-dependent.[1] Creating a pH-solubility profile will help you understand the optimal pH range for dissolution. Additionally, evaluating the compound's solubility in various organic solvents can provide insights for formulation development.[2]

Q2: What are the most common strategies to enhance the solubility of piperidine-based compounds?

A2: Several techniques can be employed to improve the solubility of poorly soluble drugs, including piperidine-based compounds.[3] These can be broadly categorized into physical and chemical modifications:

  • Chemical Modifications:

    • Salt Formation: This is a highly effective method for ionizable compounds like piperidines.[4][5] Converting the basic piperidine nitrogen to a salt can significantly increase aqueous solubility.[6]

    • Co-crystallization: This involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with improved physicochemical properties, such as solubility.[7][8]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[9][10]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance wettability and dissolution.[11][12][13] Common methods include solvent evaporation and hot-melt extrusion.[14][15]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and improve solubility.[3]

Q3: How do I choose the appropriate salt form for my piperidine compound?

A3: The selection of a suitable salt form depends on several factors, including the pKa of your compound and the desired pH of the final formulation. A common approach is to screen a variety of pharmaceutically acceptable counterions.[16] The ideal salt should exhibit not only improved solubility but also good stability, crystallinity, and manufacturability.[17] It is crucial to assess the potential for disproportionation, where the salt converts back to the less soluble free base.[5]

Q4: My compound is not ionizable or salt formation did not yield the desired solubility. What should I try next?

A4: If salt formation is not a viable option, co-crystallization is an excellent alternative for non-ionizable compounds or when salts have poor properties.[7] Co-crystals are formed through non-covalent interactions with a co-former, which can disrupt the crystal lattice energy of the drug, leading to improved solubility.[8] Another effective approach is the use of solid dispersions, where the drug is molecularly dispersed in a hydrophilic polymer matrix.[12][14]

Q5: I am observing precipitation of my compound during my experiment. What could be the cause and how can I prevent it?

A5: Precipitation can occur due to several reasons, including changes in pH, temperature, or solvent composition. For piperidine-based compounds, a shift to a higher pH can cause the more soluble ionized form to convert to the less soluble free base, leading to precipitation.[18] To prevent this, maintaining the pH of the solution within the optimal solubility range is critical. The use of buffers can help stabilize the pH.[3] Additionally, employing precipitation inhibitors as part of the formulation can be an effective strategy.[18]

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results
Possible Cause Troubleshooting Step
Equilibrium not reached Ensure sufficient time for equilibration in solubility studies. The shake-flask method, for instance, requires adequate agitation and time to reach a saturated solution.[1][19]
pH fluctuation Use buffered solutions to maintain a constant pH, especially for ionizable compounds like piperidines.[3][20]
Polymorphism Different crystalline forms (polymorphs) of a compound can have different solubilities. Characterize the solid form of your material using techniques like PXRD and DSC.
Impure compound Purify the compound to remove any impurities that might be affecting the solubility measurement.
Issue 2: Poor Dissolution Rate Despite Improved Solubility
Possible Cause Troubleshooting Step
Poor wettability The surface of the drug particles may be hydrophobic. The inclusion of surfactants or wetting agents in the formulation can improve wettability.[15][21]
Particle aggregation Even with reduced particle size, particles can agglomerate. Use of dispersing agents or formulation as a solid dispersion can prevent this.[15]
Viscous boundary layer High concentrations of dissolved drug at the particle surface can create a viscous layer, hindering further dissolution. Agitation or the use of hydrophilic carriers can mitigate this.

Data Presentation

The following tables provide a summary of how different solubility enhancement techniques can impact the solubility of a model piperidine-based compound. Note: The values presented are illustrative and will vary depending on the specific compound and experimental conditions.

Table 1: Effect of pH on the Aqueous Solubility of a Model Piperidine Compound

pHSolubility (mg/mL)
2.050.0
4.015.0
6.01.0
7.40.1
9.0<0.01

Table 2: Comparison of Solubility Enhancement Techniques for a Model Piperidine Compound

TechniqueCarrier/CounterionFold Increase in Solubility (approx.)
Salt Formation Hydrochloride150x
Mesylate120x
Co-crystallization Benzoic Acid25x
Solid Dispersion HPMC8x[22]
PVP K3015x
Complexation HP-β-Cyclodextrin10x

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of the piperidine-based compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[23]

  • Plot the measured solubility against the corresponding pH to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic carrier (e.g., HPMC, PVP) and a common solvent in which both the drug and the carrier are soluble.[15]

  • Dissolve the piperidine-based compound and the carrier in the solvent at a specific ratio (e.g., 1:1, 1:2 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask, and then pulverize and sieve it to obtain a uniform powder.

  • Characterize the solid dispersion for properties such as amorphicity (using PXRD and DSC) and dissolution enhancement.

Visualizations

Piperidine_Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_characterization Initial Characterization cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_formulation Final Formulation PoorSolubility Poorly Soluble Piperidine Compound pKa Determine pKa PoorSolubility->pKa Characterize LogP Determine LogP PoorSolubility->LogP Characterize pH_Sol pH-Solubility Profile PoorSolubility->pH_Sol Characterize Salt Salt Formation pH_Sol->Salt Select Strategy CoCrystal Co-crystallization pH_Sol->CoCrystal Select Strategy SolidDisp Solid Dispersion pH_Sol->SolidDisp Select Strategy ParticleSize Particle Size Reduction pH_Sol->ParticleSize Select Strategy SolubilityTest Solubility Testing Salt->SolubilityTest CoCrystal->SolubilityTest SolidDisp->SolubilityTest ParticleSize->SolubilityTest DissolutionTest Dissolution Rate Testing SolubilityTest->DissolutionTest StabilityTest Physical & Chemical Stability DissolutionTest->StabilityTest FinalProduct Optimized Drug Product StabilityTest->FinalProduct Select Lead Candidate

Caption: A workflow for addressing poor solubility of piperidine compounds.

Salt_vs_CoCrystal cluster_api API cluster_salt Salt Formation cluster_cocrystal Co-crystallization API Piperidine API IonicBond Ionic Bond (Proton Transfer) API->IonicBond H_Bond Non-covalent Bond (e.g., Hydrogen Bond) API->H_Bond CounterIon Counter-ion (e.g., HCl, Mesylate) CounterIon->IonicBond SaltProduct Salt IonicBond->SaltProduct Coformer Co-former (e.g., Benzoic Acid) Coformer->H_Bond CoCrystalProduct Co-crystal H_Bond->CoCrystalProduct

Caption: Comparison of salt formation and co-crystallization mechanisms.

Solid_Dispersion_Mechanism cluster_initial cluster_process cluster_final cluster_dissolution Drug_Crystal Drug Crystal Solvent_Evaporation Solvent Evaporation or Melt Extrusion Drug_Crystal->Solvent_Evaporation Carrier Hydrophilic Carrier Carrier->Solvent_Evaporation Amorphous_Matrix Amorphous Matrix (Carrier) Solvent_Evaporation->Amorphous_Matrix d1 d2 d3 d4 Water Water Amorphous_Matrix->Water Carrier Dissolves Fine_Particles Water->Fine_Particles Drug Releases

Caption: Mechanism of solubility enhancement by solid dispersion.

References

Technical Support Center: Stereocontrol in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting stereocontrol in piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of stereochemically defined piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of a substituted pyridine is resulting in a low diastereomeric ratio (dr). How can I improve the cis selectivity?

A1: Achieving high cis selectivity in pyridine hydrogenation is often influenced by the catalyst, solvent, and N-protecting group. Here are some troubleshooting steps:

  • Catalyst Selection: The choice of catalyst is critical. While Pd/C is common, platinum-based catalysts like PtO₂ can sometimes offer different selectivity. The diastereoselectivity of hydrogenation can be dependent on the catalyst employed, reaction temperature, and pressure.[1][2]

  • N-Protecting Group Strategy: The nature of the nitrogen protecting group can significantly influence the stereochemical outcome. For instance, N-Boc or N-benzyl groups can be used to thermodynamically drive the epimerization of piperidines to the more stable isomer, which is often the cis product in certain substitution patterns.[1]

  • Reaction Conditions: Varying the reaction temperature and pressure can impact the diastereoselectivity. It is recommended to screen a range of conditions to find the optimal parameters for your specific substrate.

Experimental Protocol: Hydrogenation of 2,4-disubstituted Pyridine for cis-Selectivity

A common procedure involves the hydrogenation of the pyridine precursor followed by N-protection.

  • Hydrogenation: The disubstituted pyridine is dissolved in a suitable solvent (e.g., methanol, acetic acid).

  • The catalyst (e.g., 10 mol% PtO₂) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) and stirred at room temperature for a specified time (e.g., 16 hours).

  • The reaction is monitored by a suitable technique (e.g., TLC, GC-MS) until the starting material is consumed.

  • The catalyst is removed by filtration through Celite.

  • N-Protection: The resulting piperidine is then protected, for example, with a Boc group using Boc₂O and a base like triethylamine.

Q2: I am observing poor enantioselectivity in my asymmetric hydrogenation of a pyridinium salt. What factors should I investigate?

A2: Low enantioselectivity in the asymmetric hydrogenation of pyridinium salts often points to issues with the catalytic system. Key factors to consider include the chiral ligand, the counterion of the metal complex, and the electronic properties of the ligand.[3]

Troubleshooting Steps:

  • Ligand Optimization: The choice of chiral ligand is paramount. Screening a library of ligands is often necessary. For iridium-catalyzed hydrogenations, ligands like MeO-BoQPhos have shown high efficiency.[4]

  • Counterion Effect: The counterion of the cationic iridium catalyst can significantly influence both reactivity and enantioselectivity. It is advisable to screen different counterions such as BF₄⁻, OTf⁻, and BArF⁻.[3]

  • Electronic Tuning of Ligand: The electronic properties of the phosphine substituents on the ligand can impact the outcome. Moderately electron-withdrawing substituents on the ligand can sometimes lead to increased yields.[3]

  • Substrate Structure: The substitution pattern on the pyridine ring can be detrimental to enantioselectivity. For example, substitution at the 3-position has been observed to lower enantioselectivities in some catalytic systems.[3]

Parameter Recommendation Rationale
Chiral Ligand Screen a variety of chiral phosphine ligands (e.g., MeO-BoQPhos).The ligand structure is the primary source of stereochemical induction.
Catalyst Counterion Test different counterions (e.g., BF₄⁻, OTf⁻, BArF⁻).The counterion can affect the catalyst's stability and reactivity.[3]
Ligand Electronics Evaluate ligands with varying electronic properties.Electronic effects can fine-tune the catalyst's activity and selectivity.[3]
Solvent Screen a range of solvents with different polarities.The solvent can influence catalyst solubility and the transition state geometry.

Q3: My intramolecular cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in intramolecular cyclizations is a common challenge.[5] The outcome is often dictated by the nature of the substrate and the reaction conditions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor regioselectivity in intramolecular cyclization.

  • Substrate-Directing Groups: The presence of directing groups on the substrate can control the regiochemical outcome. For instance, in N-directed hydroboration, an amine borane complex can direct the hydroboration to a specific position.[6]

  • Steric and Electronic Effects: Analyze the steric and electronic properties of your substrate. Bulky substituents can disfavor cyclization at nearby positions. Electron-withdrawing or -donating groups can influence the reactivity of different sites.

  • Protecting Group: The protecting group on the nitrogen can play a crucial role in directing the cyclization.[5] Experimenting with different protecting groups (e.g., Boc, Cbz, benzyl) may alter the preferred reaction pathway.

Q4: I am using a chiral auxiliary for my piperidine synthesis, but the diastereoselectivity is low. What can I do?

A4: Chiral auxiliaries are a powerful tool for stereocontrol, but their effectiveness can be sensitive to reaction conditions.[7][8]

Factors Influencing Diastereoselectivity with Chiral Auxiliaries:

Factor Troubleshooting Suggestion Example
Choice of Auxiliary Ensure the chosen auxiliary is suitable for the specific transformation.Carbohydrate-based auxiliaries like D-arabinopyranosylamine have been successful in domino Mannich-Michael reactions.[7][9] Pseudoephedrine is a common auxiliary for alkylation reactions.[8]
Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity.In the stereoselective addition of tributyltinlithium to N-acylpiperidinium ions using a trans-cumylcyclohexanol auxiliary, a temperature of 0°C was found to be optimal.[10]
Reagent and Solvent The choice of reagents and solvent can impact the transition state geometry.Screen different bases, additives, and solvents to optimize the stereochemical outcome.
Purification If a mixture of diastereomers is obtained, they can sometimes be separated by chromatography or crystallization.[7]

Experimental Protocol: Domino Mannich-Michael Reaction with a Carbohydrate Auxiliary

  • The O-pivaloylated arabinosylaldimine (chiral auxiliary attached to the imine) is dissolved in a suitable solvent (e.g., dichloromethane).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • Danishefsky's diene is added dropwise to the solution.

  • The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched, and the product is purified by column chromatography to yield the N-arabinosyl dehydropiperidinone with high diastereoselectivity.[7][9]

Q5: My catalytic asymmetric reaction is suffering from catalyst poisoning. How can I mitigate this?

A5: Catalyst poisoning, particularly by nitrogen-containing heterocycles, is a known issue in transition metal catalysis.[11]

Strategies to Overcome Catalyst Poisoning:

  • Ligand Design: Employing bulky or electronically robust ligands can sometimes shield the metal center from coordination by the substrate or product.

  • Additive Screening: The addition of certain additives can act as sacrificial ligands or scavengers for catalyst poisons.

  • Catalyst Loading: In some cases, increasing the catalyst loading may be necessary to achieve full conversion, although this is not always ideal.

  • Flow Chemistry: Performing the reaction under continuous flow conditions can sometimes minimize catalyst deactivation by reducing the contact time between the catalyst and potential poisons.

Catalyst System Optimization Pathway

CatalystOptimization Start Catalyst Poisoning Observed Ligand Screen Chiral Ligands (Bulky, Electronically Tuned) Start->Ligand Additive Introduce Additives (e.g., Sacrificial Ligands) Start->Additive Loading Optimize Catalyst Loading Ligand->Loading Additive->Loading Flow Consider Flow Chemistry Setup Loading->Flow Result Improved Catalytic Activity Flow->Result

References

Technical Support Center: Analysis of 1-(prop-2-yn-1-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 1-(prop-2-yn-1-yl)piperidin-3-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting

Question: I am observing significant peak tailing for my this compound analyte in reverse-phase HPLC. What are the likely causes and how can I resolve this?

Answer: Peak tailing for a basic compound like this compound is a common issue in reverse-phase HPLC. The primary causes are typically secondary interactions between the basic amine of the piperidine ring and acidic silanol groups on the silica-based column packing.

Potential Solutions:

  • Mobile Phase Modification:

    • Lower pH: Decrease the mobile phase pH by adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This protonates the piperidine nitrogen, reducing its interaction with silanol groups.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing analyte tailing.

  • Column Choice:

    • Use an End-Capped Column: Employ a column that has been thoroughly end-capped to minimize the number of accessible free silanol groups.

    • Consider a "Base-Deactivated" Column: These columns are specifically designed to reduce peak tailing for basic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Question: My baseline is drifting during the HPLC analysis of my compound. What could be the cause?

Answer: Baseline drift can be caused by several factors, often related to the mobile phase or the detector.

Potential Solutions:

  • Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis, especially when using gradient elution.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent bubble formation.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as fluctuations can affect the refractive index of the mobile phase and cause drift.

  • Detector Lamp: An aging detector lamp can cause baseline instability. If the problem persists, consider replacing the lamp.

GC-MS Troubleshooting

Question: I am not seeing a molecular ion peak for this compound in my GC-MS analysis, or it is very weak. Why is this happening?

Answer: The molecular ion of alcohols can be unstable and prone to fragmentation upon electron ionization. For a molecule like this compound, the presence of the hydroxyl group makes the molecular ion less stable.

Potential Solutions:

  • Derivatization: To increase volatility and produce a more stable molecular ion, consider derivatizing the hydroxyl group. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.

  • Soft Ionization Technique: If available, use a softer ionization technique such as chemical ionization (CI) instead of electron ionization (EI). CI is less energetic and more likely to produce a prominent protonated molecule peak ([M+H]+).

  • Lower Ionization Energy: If using EI, try reducing the ionization energy from the standard 70 eV. This can sometimes help to preserve the molecular ion.

Question: My peaks are broad and tailing in the GC-MS chromatogram. What can I do to improve the peak shape?

Answer: Peak tailing in GC for a polar compound containing both an alcohol and an amine is often due to interactions with active sites in the GC system.

Potential Solutions:

  • Inlet Liner: Use a deactivated inlet liner to minimize interactions with the sample. Glass wool in the liner can also be a source of activity and should be deactivated or removed if not necessary for volatilization.

  • Column Choice: A column with a more inert stationary phase can significantly improve peak shape for polar analytes.

  • Derivatization: As mentioned for improving molecular ion detection, derivatization of the polar hydroxyl and secondary amine groups will reduce their ability to interact with active sites and result in sharper, more symmetrical peaks.

NMR Troubleshooting

Question: The hydroxyl proton peak of my compound is broad or not visible in the 1H NMR spectrum. Is this normal?

Answer: Yes, this is a common observation for hydroxyl protons. The peak shape and chemical shift of an -OH proton are often affected by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water in the deuterated solvent. In some cases, the peak can become so broad that it is indistinguishable from the baseline.

Potential Solutions:

  • D2O Exchange: To confirm the presence of the hydroxyl proton, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear.

  • Dry Solvent: Use a freshly opened ampule or a properly dried deuterated solvent to minimize the amount of water, which can sharpen the hydroxyl peak.

  • Low Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper -OH signal.

Question: I am having trouble with the phasing of my NMR spectrum. What could be the issue?

Answer: Phasing problems can arise from several sources.

Potential Solutions:

  • Shimming: Poor shimming of the magnetic field will lead to distorted peak shapes that are difficult to phase. Ensure the instrument is properly shimmed before acquiring the data.

  • Acquisition Parameters: An incorrectly set receiver gain (too high) can lead to signal clipping and phasing issues.

  • Processing: Use the software's automatic phasing routines first. If manual phasing is required, adjust the zero-order and first-order phase corrections carefully to achieve a flat baseline across the entire spectrum.

FAQs

HPLC Analysis

  • Q1: What type of HPLC column is most suitable for the analysis of this compound?

    • A1: A C18 reverse-phase column is a good starting point. To mitigate peak tailing due to the basic nature of the piperidine ring, it is recommended to use a column with high-purity silica and good end-capping, or a column specifically designed for the analysis of basic compounds.

  • Q2: What is a typical mobile phase for the HPLC analysis of this compound?

    • A2: A common mobile phase would consist of a mixture of acetonitrile or methanol and an aqueous buffer. To ensure good peak shape, the aqueous component should be buffered at a slightly acidic pH (e.g., pH 3-4 with formic acid or an ammonium formate buffer).

GC-MS Analysis

  • Q3: Is derivatization necessary for the GC-MS analysis of this compound?

    • A3: While not strictly necessary, derivatization is highly recommended. The compound contains both a hydroxyl and a secondary amine group, which can lead to poor peak shape and low sensitivity due to interactions with the GC system. Derivatization, for example by silylation, will improve its chromatographic behavior and the stability of the molecular ion.

  • Q4: What are the expected fragmentation patterns for this compound in EI-MS?

    • A4: The fragmentation will likely involve the loss of the propargyl group, cleavage of the piperidine ring, and loss of water from the hydroxyl group. The exact fragmentation pattern would need to be determined experimentally, but key fragments would likely correspond to the piperidinol ring and the propargyl side chain.

NMR Spectroscopy

  • Q5: What deuterated solvent should I use for NMR analysis?

    • A5: Chloroform-d (CDCl3) is a common choice for many organic molecules. If the compound has limited solubility in CDCl3, other solvents like methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) can be used. Be aware that the chemical shifts of exchangeable protons (like the -OH) will vary significantly between different solvents.

  • Q6: How can I confirm the structure of my synthesized this compound using NMR?

    • A6: A combination of 1D (1H and 13C) and 2D NMR experiments is ideal for unambiguous structure confirmation. 1H NMR will show the signals for the different protons and their multiplicities. 13C NMR will show the number of unique carbon atoms. 2D experiments like COSY (Correlation Spectroscopy) will show which protons are coupled to each other, and HSQC (Heteronuclear Single Quantum Coherence) will show which protons are directly attached to which carbons, confirming the connectivity of the molecule.

Quantitative Data Summary

The following tables provide example parameters for the analytical methods discussed. These should be considered as starting points and may require further optimization for specific instrumentation and applications.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Example GC-MS Method Parameters (after Derivatization)

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Propargyl CH ~2.2~75
Propargyl C≡CH ~2.2~72
Propargyl CH₂ ~3.3~45
Piperidine CH-OH ~3.7~65
Piperidine CH₂ (adjacent to N) ~2.2 - 2.8~50-55
Piperidine CH₂ (other) ~1.5 - 2.0~25-35
OH Variable-

Note: These are predicted values and may vary from experimental results.

Experimental Protocols

Protocol 1: HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 50 µg/mL with the same diluent.

  • Instrumentation Setup and Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and acquire the chromatogram.

Protocol 2: GC-MS Analysis (with Derivatization)
  • Derivatization:

    • In a clean, dry vial, dissolve approximately 1 mg of this compound in 200 µL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature before injection.

  • Instrumentation Setup and Analysis:

    • Set up the GC-MS system according to the parameters in Table 2.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Acquire the data in full scan mode.

Protocol 3: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a ¹³C NMR spectrum using standard acquisition parameters (e.g., 1024 scans, 2-second relaxation delay).

    • If further structural confirmation is needed, perform 2D NMR experiments such as COSY and HSQC.

  • Data Processing:

    • Process the acquired data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for HPLC analysis.

GCMS_Troubleshooting Problem Poor Peak Shape (Tailing/Broadening) Cause1 Active Sites in System Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Improper Temperature Problem->Cause3 Solution1a Use Deactivated Liner Cause1->Solution1a Solution1b Derivatize Sample Cause1->Solution1b Solution2 Dilute Sample Cause2->Solution2 Solution3 Optimize Oven Program Cause3->Solution3

Caption: Troubleshooting logic for poor GC-MS peak shape.

Preventing side product formation in piperidine alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of common side products during the N-alkylation of piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-alkylation of piperidine?

A1: The most prevalent side products are the result of over-alkylation, leading to the formation of a quaternary ammonium salt. This salt can subsequently undergo Hofmann elimination to yield an alkene and the N-alkylpiperidine. Other potential, though less common, side products include those arising from ring-opening reactions or C-alkylation under specific conditions.

Q2: How does over-alkylation occur, and why is it a problem?

A2: Over-alkylation, or quaternization, happens when the desired N-alkylated piperidine product, which is also a tertiary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent. This forms a quaternary ammonium salt. This is often an undesired side product as it can be difficult to separate from the target molecule and reduces the overall yield of the desired product.

Q3: What is Hofmann elimination in the context of piperidine alkylation?

A3: Hofmann elimination is a reaction that can occur if a quaternary ammonium salt is formed and subjected to heat in the presence of a base. The quaternary salt acts as a leaving group, leading to the formation of an alkene. In the context of piperidine alkylation, this would result in the consumption of the desired product (if it gets quaternized) and the formation of an undesired alkene byproduct.[1][2][3][4]

Q4: Are there alternative methods to direct N-alkylation that offer better selectivity?

A4: Yes, reductive amination is a widely used alternative that provides excellent control over mono-alkylation.[5][6] This two-step, one-pot method involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired N-alkylated piperidine. This method avoids the issue of the product being more nucleophilic than the starting material, thus preventing over-alkylation.

Troubleshooting Guide

Issue 1: Formation of Quaternary Ammonium Salt (Over-alkylation)

Symptom: You observe a significant amount of a polar, salt-like byproduct in your reaction mixture, which may precipitate out of solution. 1H NMR analysis of the crude product shows signals corresponding to the quaternary ammonium salt.

Cause: The N-alkylated piperidine product is reacting further with the alkylating agent. This is more likely to occur with highly reactive alkylating agents and when an excess of the alkylating agent is used.

Solutions:

Parameter Recommendation Rationale
Stoichiometry Use piperidine in slight excess relative to the alkylating agent. If possible, add the alkylating agent slowly and portion-wise to the reaction mixture containing piperidine.[7]This ensures that the alkylating agent is more likely to react with the starting piperidine rather than the N-alkylated product.
Base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K2CO3).[7]These bases are effective at scavenging the acid byproduct of the reaction without competing with the piperidine as a nucleophile.
Solvent Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used. However, consider the solubility of your reagents and products.The choice of solvent can influence reaction rates and selectivity. It's often a matter of empirical optimization.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures can help to control the rate of the competing over-alkylation reaction.
Alternative Method Consider using reductive amination instead of direct alkylation, especially for primary alkyl halides.Reductive amination is a more controlled method for mono-alkylation and generally avoids over-alkylation issues.[5][6]
Issue 2: Formation of Elimination Byproducts (Hofmann Elimination)

Symptom: You detect the presence of an alkene in your crude reaction mixture by GC-MS or 1H NMR, corresponding to the elimination product from your alkylating agent or the quaternized product.

Cause: This is often a consequence of quaternization followed by elimination, especially at elevated temperatures and in the presence of a base. Direct elimination from the alkyl halide can also occur, particularly with secondary and tertiary halides.

Solutions:

Parameter Recommendation Rationale
Temperature Avoid high reaction temperatures, especially if you suspect the formation of the quaternary ammonium salt.Hofmann elimination is thermally induced.[1][2][3][4]
Base Use a non-nucleophilic base. A strong, sterically hindered base can favor elimination from the alkyl halide (E2 pathway).The choice of base can significantly influence the substitution vs. elimination ratio.
Alkylating Agent Whenever possible, use primary alkyl halides. Secondary and tertiary halides are more prone to elimination.The structure of the alkylating agent plays a crucial role in the propensity for elimination.

The following table summarizes the effect of the alkyl bromide structure on the ratio of alkylation to elimination in the reaction with piperidine in petroleum ether.

Alkyl Bromide Alkylation Product (%) Elimination Product (%)
Ethyl bromide>99<1
Propyl bromide>99<1
Isopropyl bromide973

Data adapted from "Alkylation of Amines, Part 1: with Alkyl Halides" YouTube video.

Issue 3: Ring-Opening Side Reactions

Symptom: You observe byproducts with molecular weights and fragmentation patterns in mass spectrometry that are inconsistent with simple alkylation or elimination, potentially indicating cleavage of the piperidine ring.

Cause: While less common under standard N-alkylation conditions, ring-opening can be induced by certain reagents or reaction conditions, such as the use of chloroformates or electrochemical methods.

Solutions:

Parameter Recommendation Rationale
Reagent Choice Avoid highly reactive and unconventional alkylating agents if N-alkylation is the sole desired transformation.Certain reagents are known to promote ring-opening pathways.
Reaction Conditions Stick to well-established protocols for N-alkylation.Drastic deviations in temperature, pressure, or the use of electrochemical setups can lead to unexpected side reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagents and Setup:

    • Piperidine (1.1 equivalents)

    • Alkyl halide (1.0 equivalent)

    • Potassium carbonate (K2CO3, 2.0 equivalents), dried

    • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To the round-bottom flask, add piperidine, potassium carbonate, and the solvent.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add the alkyl halide to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

    • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter off the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of Piperidine with an Aldehyde

This protocol provides a more controlled method for N-alkylation.

  • Reagents and Setup:

    • Piperidine (1.0 equivalent)

    • Aldehyde (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • To the round-bottom flask, add piperidine, the aldehyde, and the solvent.

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • In a single portion, add the sodium triacetoxyborohydride to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Piperidine_Alkylation_Pathways Piperidine Piperidine Desired_Product N-Alkylpiperidine (Desired Product) Piperidine->Desired_Product N-Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Desired_Product Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation Product) Alkyl_Halide->Quaternary_Salt Desired_Product->Quaternary_Salt Over-alkylation Hofmann_Elimination_Product Alkene + N-Alkylpiperidine (Hofmann Elimination) Quaternary_Salt->Hofmann_Elimination_Product Hofmann Elimination Base Base Base->Hofmann_Elimination_Product Heat Heat Heat->Hofmann_Elimination_Product

Caption: Competing reaction pathways in piperidine N-alkylation.

Reductive_Amination_Workflow Start Start: Piperidine + Aldehyde/Ketone Iminium_Formation Step 1: Iminium Ion Formation Start->Iminium_Formation Solvent (e.g., DCM) Reduction Step 2: In situ Reduction (e.g., NaBH(OAc)3) Iminium_Formation->Reduction Addition of Reducing Agent Product End: N-Alkylpiperidine Reduction->Product Work-up

Caption: Workflow for selective mono-N-alkylation via reductive amination.

Troubleshooting_Logic Start Problem Observed in Piperidine Alkylation Overalkylation Over-alkylation Product (Quaternary Salt) Start->Overalkylation Elimination Elimination Product (Alkene) Start->Elimination Other Other Side Products Start->Other Control_Stoichiometry Control Stoichiometry (Slow addition of R-X) Overalkylation->Control_Stoichiometry Change_Base Use Sterically Hindered Base (e.g., DIPEA) Overalkylation->Change_Base Lower_Temp Lower Reaction Temperature Overalkylation->Lower_Temp Reductive_Amination Switch to Reductive Amination Overalkylation->Reductive_Amination Elimination->Change_Base Elimination->Lower_Temp Primary_Halide Use Primary Alkyl Halide Elimination->Primary_Halide

Caption: Troubleshooting decision tree for piperidine alkylation side products.

References

Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(prop-2-yn-1-yl)piperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

The most common and direct approach is the N-alkylation of 3-hydroxypiperidine with a propargyl halide, such as propargyl bromide, in the presence of a base. This reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the propargyl halide.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to monitor and control include reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Careful control of these factors is crucial for maximizing yield and minimizing the formation of byproducts.[1]

Q3: What are the common side reactions to be aware of?

The primary side reactions include quaternization of the piperidine nitrogen (dialkylation), and potential O-alkylation of the hydroxyl group, although N-alkylation is generally more favorable for secondary amines. Impurities in the starting materials can also lead to undesired byproducts.

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Insufficiently strong base.- Reaction temperature is too low.- Verify the quality of 3-hydroxypiperidine and propargyl bromide.- Use a stronger base such as potassium carbonate or triethylamine.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of a Quaternary Ammonium Salt (Dialkylation) - Excess propargyl bromide used.- High reaction temperature or prolonged reaction time.- Use a 1:1 or slight excess of the piperidine to the alkylating agent.- Add the propargyl bromide dropwise to the reaction mixture at a controlled temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Unreacted 3-Hydroxypiperidine - Insufficient amount of propargyl bromide.- Short reaction time.- Increase the molar equivalent of propargyl bromide slightly.- Extend the reaction time and monitor for completion.
Difficulty in Product Isolation/Purification - Emulsion formation during aqueous workup.- Co-elution of impurities during column chromatography.- Add brine to the aqueous layer to break up emulsions.- Optimize the solvent system for column chromatography; consider using a gradient elution.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the N-alkylation of piperidines.[2]

Materials:

  • 3-Hydroxypiperidine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine solution

Procedure:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile or dichloromethane (10 mL/g of piperidine), add potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propargyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. The data is extrapolated from similar N-alkylation reactions of piperidine derivatives.

ParameterValue/RangeNotes
Reactant Molar Ratio 1 : 1.1 (3-hydroxypiperidine : propargyl bromide)A slight excess of the alkylating agent is often used.
Base Potassium Carbonate (K₂CO₃)Other bases like triethylamine can also be used.
Solvent Acetonitrile (ACN) or Dichloromethane (DCM)Aprotic polar solvents are generally effective.
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.[1]
Reaction Time 12 - 24 hoursMonitor for completion by TLC or GC.
Typical Yield 60 - 80%Yields can vary based on scale and purification method.
Purity (after chromatography) >95%Purity should be confirmed by HPLC, GC, or NMR.

Process Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-Hydroxypiperidine Propargyl Bromide Base (K₂CO₃) Reaction N-Alkylation (0°C to RT) Reactants->Reaction Filtration Filter Salts Reaction->Filtration Extraction Aqueous Wash & Extraction Filtration->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Validation & Comparative

Comparative Bioactivity Analysis of 1-(prop-2-yn-1-yl)piperidin-3-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactivity for a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] This guide provides a comparative analysis of the bioactivity of 1-(prop-2-yn-1-yl)piperidin-3-ol , a piperidine derivative featuring a propargyl group at the nitrogen atom and a hydroxyl group at the 3-position. Due to a lack of extensive research on this specific molecule, this comparison synthesizes data from structurally similar compounds to elucidate its potential pharmacological profile. The analysis focuses on key biological targets for piperidine derivatives, including monoamine oxidases (MAO), cholinesterases, and sigma receptors, alongside potential antimicrobial and cytotoxic effects.

Overview of Bioactivity

The introduction of a propargyl group (prop-2-yn-1-yl) to a piperidine ring is a known strategy for targeting monoamine oxidase enzymes. This functional group can act as a mechanism-based inactivator. The hydroxyl group's position on the piperidine ring can influence binding affinity and selectivity for various receptors and enzymes. This comparison examines how modifications to both the N-substituent and the substitution pattern on the piperidine ring impact overall bioactivity.

Comparative Bioactivity Data

The following tables summarize the bioactivity of N-propargyl piperidine derivatives and piperidin-3-ol analogs from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIC50 (nM)Source
1-Propargyl-4-((E)-styryl)piperidinehMAO-BPotent and selective inhibitor[2]
4-Phenethyl-1-propargylpiperidine derivative (Compound 6)hMAO-B72.3 ± 7.5[3]
4-Phenethyl-1-propargylpiperidine derivative (Compound 7)hMAO-B93.8 ± 4.1[3]
N-propargylamine-2-aminotetralin (2-PAT)hMAO-A721[4]
N-propargylamine-2-aminotetralin (2-PAT)hMAO-B14,600[4]

Table 2: Cholinesterase Inhibition

CompoundTargetIC50 (nM)Source
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase (AChE)0.56[5]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)Acetylcholinesterase (AChE)5.7[6]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d)Acetylcholinesterase (AChE)12,550[7]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g)Butyrylcholinesterase (BuChE)17,280[7]

Table 3: Sigma Receptor Affinity

CompoundTargetKi (nM)Source
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)σ13.2[8]
Haloperidolσ12.6[8]
N,N-Dibutyl-3-(4-nitrophenyl)propylamine (3)σ10.36[9]
N-Propyl-N'-4-aminophenylethyl-3-(4-nitrophenyl)propylamine (20)σ16[9]
(+)-Pentazocineσ12.9[7]

Table 4: Antimicrobial and Antimalarial Activity

CompoundOrganism/Cell LineIC50 (µg/mL)Source
1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine derivative (Compound 3)Plasmodium falciparum (D6, chloroquine-sensitive)0.49
1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine derivative (Compound 3)Plasmodium falciparum (W2, chloroquine-resistant)0.17
1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine derivative (Compound 5)Plasmodium falciparum (D6, chloroquine-sensitive)0.71
1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine derivative (Compound 5)Plasmodium falciparum (W2, chloroquine-resistant)0.16
1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine derivative (Compound 2)Leishmania donovani< 1.6
1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine derivative (Compound 2)Mycobacterium intracellulare1.34

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental processes and biological systems involved, the following diagrams illustrate a typical workflow for assessing bioactivity and a simplified representation of a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays In Vitro Bioactivity Assays cluster_data Data Analysis synthesis Synthesis of This compound & Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_inhibition Enzyme Inhibition Assays (MAO, AChE, BuChE) characterization->enzyme_inhibition receptor_binding Receptor Binding Assays (Sigma Receptors) characterization->receptor_binding antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT Assay) characterization->cytotoxicity ic50 IC50 / Ki Determination enzyme_inhibition->ic50 receptor_binding->ic50 antimicrobial->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for synthesis, characterization, and bioactivity screening of piperidine derivatives.

mao_inhibition_pathway monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) mao Monoamine Oxidase (MAO) monoamine->mao Oxidative Deamination metabolite Inactive Metabolite mao->metabolite synaptic_concentration Increased Synaptic Concentration mao->synaptic_concentration Leads to inhibitor This compound (Putative Inhibitor) inhibitor->mao Inhibition

Caption: Simplified pathway of monoamine oxidase (MAO) inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key bioassays mentioned in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

  • Principle: The assay measures the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent or colored product. The reduction in product formation in the presence of an inhibitor is quantified.[10][11]

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate)

    • Potassium phosphate buffer

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the enzyme, buffer, and test compound or control.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the fluorescence or absorbance of the product using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[12][13][14]

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds

    • Known AChE inhibitor for positive control (e.g., donepezil)

  • Procedure:

    • In a 96-well plate, add buffer, test compound or control, and AChE enzyme solution.

    • Incubate for a short period at a controlled temperature (e.g., 25°C).

    • Add DTNB to the wells.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Monitor the change in absorbance at 412 nm over time using a plate reader.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Sigma Receptor Binding Assay

This assay determines the affinity of a compound for sigma-1 and sigma-2 receptors.

  • Principle: A radiolabeled ligand with known high affinity for the sigma receptor (e.g., [³H]-(+)-pentazocine for σ1) is incubated with a tissue preparation containing the receptor (e.g., guinea pig brain membranes). The test compound's ability to displace the radioligand is measured, indicating its binding affinity.[7][8][15]

  • Reagents:

    • Membrane preparations from tissues expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2)

    • Radioligand (e.g., [³H]-(+)-pentazocine)

    • Tris buffer

    • Test compounds

    • Non-labeled ligand for determining non-specific binding (e.g., haloperidol)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In tubes, incubate the membrane preparation, radioligand, and test compound or buffer.

    • Incubate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and the percentage of displacement by the test compound to determine the Ki value.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[2][3]

  • Reagents:

    • Cultured cells

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Test compounds

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after incubation.[5][16][17]

  • Reagents:

    • Microorganism strains (bacteria or fungi)

    • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Test compounds

    • Standard antimicrobial agents for positive controls

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the microbial inoculum to each well.

    • Include positive (no compound) and negative (no inoculum) growth controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the wells for turbidity or use a plate reader to determine the lowest concentration with no visible growth (the MIC).

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally similar compounds suggests several potential areas of bioactivity. The N-propargyl group is a strong indicator for potential MAO inhibition, particularly for MAO-B. The piperidin-3-ol core is a versatile scaffold found in compounds targeting cholinesterases and sigma receptors. The presented data and protocols provide a framework for the systematic evaluation of this compound and its analogs, which will be crucial in defining its pharmacological profile and potential as a lead compound in drug discovery programs. Further investigation is warranted to fully characterize its bioactivity and structure-activity relationships.

References

Validation of 1-(prop-2-yn-1-yl)piperidin-3-ol as a Potential Sigma Receptor Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis for the validation of the novel compound, 1-(prop-2-yn-1-yl)piperidin-3-ol, as a potential ligand for sigma receptors. In the absence of direct experimental data for this specific molecule, this document leverages structure-activity relationship (SAR) studies of structurally similar compounds to build a case for its investigation. We present a framework for its experimental validation, including detailed protocols for binding and functional assays, and compare its potential profile with established sigma receptor ligands.

Introduction to Sigma Receptors

Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), that are not structurally related but share some pharmacological similarities.[1] The σ₁ receptor is a 223-amino acid transmembrane protein that acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating calcium signaling, ion channel function, and neuronal plasticity.[2][3] The σ₂ receptor, recently identified as TMEM97, is implicated in cell proliferation and is overexpressed in many tumor types.[4] This makes both receptor subtypes attractive targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[2][5]

The development of selective ligands for these receptors is a key area of research. The piperidine scaffold is a well-established pharmacophore for sigma receptor ligands, with numerous derivatives demonstrating high affinity and selectivity.[4] This guide focuses on the potential of this compound, a novel compound featuring a piperidine core, a hydroxyl group at the 3-position, and an N-propargyl substituent.

Comparative Analysis of Sigma Receptor Ligands

While direct binding and functional data for this compound are not currently available in the public domain, we can infer its potential activity by examining the SAR of related compounds.

The Piperidine Scaffold

The piperidine ring is a common structural motif in a vast number of sigma receptor ligands. Its basic nitrogen atom is considered a key pharmacophoric element, likely forming an ionic interaction with an acidic residue in the receptor binding pocket.

Influence of N-Substitution

The substituent on the piperidine nitrogen plays a crucial role in determining affinity and selectivity for sigma receptor subtypes. Small, linear alkyl or alkynyl groups are often well-tolerated. The propargyl group (prop-2-yn-1-yl) is of particular interest due to its presence in other neurologically active compounds and its potential for forming specific interactions within the binding site.

Role of the 3-Hydroxy Group

The presence and position of a hydroxyl group on the piperidine ring can influence binding affinity and the functional nature of the ligand (agonist vs. antagonist). A hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the receptor.

Comparison with Known Ligands

To provide a context for the potential properties of this compound, the following table summarizes the binding affinities of several well-characterized sigma receptor ligands.

Ligandσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)Functional Activity (σ₁)
(+)-Pentazocine 3.15,3001709Agonist
Haloperidol 3.2165Antagonist
PRE-084 2.214,3006500Agonist
BD1047 9.01,200133Antagonist
Siramesine 1.10.180.16Antagonist

Data compiled from various public sources. Ki values can vary between different studies and assay conditions.

Proposed Experimental Validation Workflow

The validation of this compound as a sigma receptor ligand would follow a standard drug discovery workflow.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Purification Binding_Assays Radioligand Binding Assays (σ₁ and σ₂ receptors) Synthesis->Binding_Assays Compound Functional_Assays Functional Assays (e.g., Ca²⁺ imaging, Neurite Outgrowth) Binding_Assays->Functional_Assays Determine Affinity & Selectivity Off-Target_Screening Broad Receptor Panel Screening Functional_Assays->Off-Target_Screening Determine Efficacy PK_Studies Pharmacokinetic Studies (ADME) Off-Target_Screening->PK_Studies Assess Specificity PD_Models Pharmacodynamic Models (Relevant Disease Models) PK_Studies->PD_Models Determine Pharmacokinetics

Caption: Proposed experimental workflow for the validation of a novel sigma receptor ligand.

Detailed Experimental Protocols

The following are standard protocols for the key experiments required to validate a new sigma receptor ligand.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for σ₁ and σ₂ receptors.

Materials:

  • Test compound: this compound

  • Membrane preparations: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)

  • Radioligands: --INVALID-LINK---pentazocine (for σ₁) and [³H]DTG (for σ₂)

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates and a cell harvester

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the σ₁ receptor.

Principle: σ₁ receptor activation can modulate intracellular calcium mobilization. This assay measures changes in intracellular calcium levels in response to the test compound.

Materials:

  • Cell line expressing σ₁ receptors (e.g., SH-SY5Y neuroblastoma cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Known σ₁ agonist (e.g., PRE-084) and antagonist (e.g., BD1047)

  • Fluorescence plate reader or microscope

Procedure:

  • Culture the cells in 96-well plates.

  • Load the cells with the calcium-sensitive dye.

  • To determine agonist activity, add the test compound at various concentrations and measure the change in fluorescence over time.

  • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known σ₁ agonist and measure the inhibition of the agonist-induced calcium response.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Principle: σ₁ receptor agonists have been shown to promote neurite outgrowth in certain cell lines.

Materials:

  • PC12 or N2a cells

  • Nerve Growth Factor (NGF)

  • Test compound, known agonist, and antagonist

  • Microscope with imaging software

Procedure:

  • Plate the cells at a low density.

  • Treat the cells with a sub-optimal concentration of NGF in the presence or absence of the test compound.

  • Incubate for 48-72 hours.

  • Fix and stain the cells.

  • Capture images and quantify neurite length and number using imaging software.

  • Compare the effect of the test compound to the known agonist and antagonist.

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor modulates a variety of downstream signaling pathways. A simplified representation of its action at the endoplasmic reticulum is shown below.

G cluster_0 Endoplasmic Reticulum Sigma1_BiP σ₁-BiP Complex Sigma1 σ₁ Receptor Sigma1_BiP->Sigma1 Dissociates IP3R IP3 Receptor Sigma1->IP3R Chaperones/Stabilizes Ca_Signal Ca²⁺ Signaling IP3R->Ca_Signal Modulates Ligand Ligand (e.g., this compound) Ligand->Sigma1_BiP Binds ER_Stress ER Stress ER_Stress->Sigma1_BiP

Caption: Simplified signaling pathway of the sigma-1 receptor at the endoplasmic reticulum.

Conclusion and Future Directions

Based on the established importance of the piperidine scaffold in sigma receptor ligands, this compound presents itself as a promising candidate for investigation. The presence of the N-propargyl group and the 3-hydroxy moiety are key structural features that warrant detailed pharmacological characterization.

The immediate next step is the chemical synthesis and purification of this compound. Following synthesis, the experimental validation workflow outlined in this guide should be executed to determine its binding affinity, selectivity, and functional activity at sigma receptors. Positive in vitro results would then justify progression to in vivo studies to explore its therapeutic potential in relevant disease models. This systematic approach will definitively establish the role of this compound as a novel sigma receptor ligand.

References

A Comparative Analysis of Modern Piperidine Synthesis Routes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathways to one of chemistry's most important heterocycles.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, natural products, and agrochemicals, making its efficient and selective synthesis a cornerstone of modern organic chemistry.[1][2][3] Historically, the synthesis of piperidines has been dominated by classical methods such as the hydrogenation of pyridine. While effective for producing the parent piperidine and simple derivatives, these methods often require harsh conditions and offer limited control over stereochemistry and functional group tolerance.[4][5] In recent decades, a diverse array of sophisticated synthetic strategies has emerged, providing researchers with powerful tools to construct complex and stereochemically defined piperidine-containing molecules.

This guide provides a comparative analysis of key synthetic routes to piperidines, focusing on both classical and modern methodologies. We present a summary of quantitative performance data, detailed experimental protocols for seminal examples, and visual representations of reaction pathways to aid in the selection of the most appropriate synthetic strategy for a given target molecule.

I. Classical Approaches to Piperidine Synthesis

Catalytic Hydrogenation of Pyridine

The reduction of the aromatic pyridine ring remains a fundamental and widely used method for the synthesis of the piperidine core.[4][6] This approach is attractive due to the commercial availability of a vast number of substituted pyridines. The reaction is typically carried out using heterogeneous catalysts under a hydrogen atmosphere.

Key Features:

  • Atom Economy: High atom economy, with hydrogen as the only reagent.

  • Scalability: Often amenable to large-scale industrial production.

  • Limitations: Can require high pressures and temperatures, and functional group tolerance can be an issue. Stereocontrol is often difficult to achieve for polysubstituted pyridines.

MethodCatalystPressure (bar)Temperature (°C)SolventYield (%)Reference
PtO2 Catalysis5 mol% PtO250-70Room TempAcetic Acid>90% (typical)[5][7]
Rh/C Catalysis10% Rh/C580WaterHigh[8]
ElectrocatalyticRh/CAmbientAmbientWater/MTBEup to 98%[9]
MicroreactorRu/C2060Methanol~100%[10]

Experimental Protocol: Hydrogenation of 3-Phenylpyridine with PtO₂

A solution of 3-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is stirred under a hydrogen gas pressure of 60 bar for 8 hours. After the reaction, the mixture is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography (silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) to yield 3-phenylpiperidine.[7]

II. Modern Synthetic Strategies

Modern synthetic methods offer greater control over the structure and stereochemistry of the piperidine ring, enabling the synthesis of complex molecules that are inaccessible through classical routes.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a piperidinone, a versatile precursor to substituted piperidines. This method is particularly useful for the synthesis of 4-piperidones.[4][11]

Key Features:

  • Ring Construction: A powerful method for forming the piperidine ring from acyclic precursors.

  • Versatility: The resulting piperidinone can be further functionalized in numerous ways.

  • Regioselectivity: The position of substitution can be controlled by the design of the starting diester.

SubstrateBaseSolventYield (%)Reference
N,N-bis(β-carbomethoxyethyl)benzylamineNaOMeTolueneHigh (not specified)[12]
Various Amido DiestersNaOMeMethanolGood (not specified)[13]

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

To a reactor are added toluene, methanol, and sodium metal to generate sodium methoxide. N,N-bis(β-propionylethyl)benzylamine is then added dropwise with heating to effect the Dieckmann condensation, yielding 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester. This intermediate then undergoes hydrolysis and decarboxylation to afford 1-benzyl-4-piperidone.[12]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a cycloaddition reaction between an imine (dienophile) and a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. This method is highly valuable for its ability to rapidly construct the piperidine ring with control over stereochemistry.[14][15]

Key Features:

  • Stereocontrol: Can be rendered highly stereoselective and enantioselective through the use of chiral catalysts or auxiliaries.

  • Convergence: Brings together two fragments in a single step, leading to rapid increases in molecular complexity.

  • Mechanism: Can proceed through either a concerted or stepwise mechanism, which can influence the stereochemical outcome.[14]

aza_diels_alder cluster_reactants Reactants cluster_reaction [4+2] Cycloaddition cluster_product Product diene Diene transition_state Transition State diene->transition_state imine Imine (Dienophile) imine->transition_state tetrahydropyridine Tetrahydropyridine transition_state->tetrahydropyridine Ring Formation

Experimental Protocol: In Situ Aza-Diels-Alder Trapping of Methanimine

The aza-Diels-Alder reaction can be used to trap highly reactive intermediates like methanimine. The specific conditions for this reaction are highly sensitive, with factors such as vessel size playing a significant role in reactivity. The diene must be present from the start of the reaction to effectively trap the in situ generated methanimine. The reaction between methanimine and 2,3-dimethylbutadiene has a computed activation barrier of 29.4 kcal/mol, suggesting that elevated temperatures are required for this slow reaction.[16]

Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of piperidine synthesis, intramolecular reductive amination of dicarbonyl compounds is a powerful strategy.[17][18]

Key Features:

  • Versatility: A wide range of dicarbonyl substrates and amine sources can be used.

  • Stereocontrol: The stereochemistry of the resulting piperidine can often be controlled by the stereochemistry of the starting material, particularly when using sugar-derived substrates.[17]

  • One-Pot Procedures: The reaction can often be carried out in a one-pot fashion, improving efficiency.

Substrate TypeAmine SourceReducing AgentYield (%)Reference
PentadialdoseAmmoniaH₂78%[17]
2,6-HeptodiuloseAmmonium formateNaBH₃CN44% (over 2 steps)[17]
AldehydesPiperidinesBorane-pyridineup to 89%[19]

reductive_amination start Dicarbonyl Compound + Amine imine_formation Iminium Ion Formation start->imine_formation cyclization Intramolecular Cyclization imine_formation->cyclization reduction Reduction cyclization->reduction product Piperidine reduction->product

Experimental Protocol: Reductive Amination of an Aldehyde with a Piperidine using Borane-Pyridine

One equivalent of the aldehyde and one equivalent of the piperidine are dissolved in a suitable solvent such as ethanol. One molar equivalent of borane-pyridine complex (BAP) is then added. The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by chromatography. This method avoids the use of toxic cyanide-containing reagents.[19]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocycles, including piperidines.[20] The reaction involves the intramolecular cyclization of a diene in the presence of a metal catalyst, typically based on ruthenium.

Key Features:

  • Functional Group Tolerance: Modern RCM catalysts exhibit excellent tolerance for a wide range of functional groups.

  • Stereocontrol: The synthesis of chiral piperidines can be achieved by starting with enantiomerically pure acyclic precursors.[21]

  • Versatility: A broad range of substituted piperidines and related bicyclic structures can be synthesized.[20][22]

CatalystSubstrateYield (%)Reference
Grubbs' CatalystDiene from D-serineHigh (not specified)[21]
Ruthenium-basedDialkenyl amines/amidesGood (not specified)[20]

Experimental Protocol: Asymmetric Synthesis of a 4-Substituted 3-Aminopiperidine via RCM

The synthesis starts with a protected D-serine to control the absolute stereochemistry. A series of steps are used to construct a diene intermediate. The piperidine ring is then formed using a ring-closing metathesis reaction. Finally, stereoselective reduction of the double bond in the cyclized product affords the trans-4-substituted (3S)-amino-piperidine.[21]

Asymmetric Synthesis Strategies

The demand for enantiomerically pure piperidine-containing drugs has driven the development of numerous asymmetric synthetic methods. These can be broadly categorized into the use of chiral catalysts, chiral auxiliaries, and starting with substrates from the chiral pool.[23]

Key Asymmetric Approaches:

  • Catalytic Asymmetric [4+2] Annulation: Chiral phosphine catalysts can be used to effect highly enantioselective [4+2] annulations of imines with allenes, providing functionalized piperidines with excellent stereoselectivity.[24]

  • Asymmetric Reduction of Pyridinium Salts: Iridium catalysts with chiral ligands can be used for the enantioselective hydrogenation of 2-alkyl-pyridinium salts, yielding enantioenriched 2-alkylpiperidines.[25]

  • Chemo-enzymatic Dearomatization: A combination of chemical synthesis and biocatalysis can be used for the asymmetric dearomatization of activated pyridines, leading to stereodefined 3- and 3,4-substituted piperidines.[26]

  • Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction provides access to a wide variety of enantioenriched 3-piperidines.[27]

MethodCatalyst/Auxiliaryee/erReference
Catalytic [4+2] AnnulationChiral Phosphepineup to 34% ee[24]
Asymmetric HydrogenationIr/MeO-BoQPhosup to 93:7 er[25]
Nitroalkene/Amine/Enone CondensationExocyclic Chirality>95% ee[28]
Biocatalysis and Novel Modular Strategies

Recent breakthroughs in biocatalysis and synthetic methodology are further expanding the toolbox for piperidine synthesis. These approaches offer the potential for highly selective and environmentally friendly synthetic routes.

Key Innovations:

  • Biocatalytic Multicomponent Reaction: Immobilized Candida antarctica lipase B (CALB) has been used to catalyze a multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester to produce clinically valuable piperidines in very good yields. The catalyst is reusable for up to ten cycles.[29][30]

  • Modular Synthesis via Biocatalytic C-H Oxidation and Radical Cross-Coupling: A groundbreaking two-stage process has been recently developed that combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling.[31][32] This method allows for the modular and efficient synthesis of complex, three-dimensional piperidines, significantly reducing the number of steps required compared to traditional methods.[31] This approach opens up new avenues for drug discovery by providing access to previously inaccessible or prohibitively expensive molecules.[31]

modular_synthesis start Simple Piperidine step1 Biocatalytic C-H Oxidation start->step1 intermediate Hydroxylated Piperidine step1->intermediate step2 Radical Cross-Coupling (Ni-electrocatalysis) intermediate->step2 product Complex 3D Piperidine step2->product

MethodKey FeaturesYieldReference
Biocatalytic Multicomponent ReactionReusable catalyst, good yields45-91%[30]
Biocatalytic C-H Oxidation/Radical Cross-CouplingModular, reduces step countHigh (not specified)[31][32]

III. Conclusion

The synthesis of piperidines has evolved significantly from classical hydrogenation methods to a diverse array of modern, highly selective strategies. For the synthesis of simple, unsubstituted, or symmetrically substituted piperidines on a large scale, catalytic hydrogenation of pyridines remains a viable and economical option. However, for the construction of complex, stereochemically defined piperidines for pharmaceutical applications, modern methods such as asymmetric catalysis, ring-closing metathesis, and novel biocatalytic approaches offer unparalleled advantages in terms of selectivity and efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the required scale, and the available resources. The continued development of new catalytic systems and synthetic methodologies promises to further enhance our ability to construct this privileged heterocyclic scaffold with ever-increasing precision and efficiency.

References

A Comparative Guide to Alkyne-Modified Scaffolds: The Case for 1-(prop-2-yn-1-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of bioorthogonal chemistries, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains a favored method for its reliability and specificity. This guide provides a comparative overview of various alkyne-modified scaffolds used in CuAAC, with a special focus on the promising yet under-explored hydrophilic scaffold, 1-(prop-2-yn-1-yl)piperidin-3-ol.

The Significance of the Alkyne Scaffold

The structure of the alkyne-containing moiety extends beyond its role as a simple reaction partner. It can significantly influence the physicochemical properties of the resulting bioconjugate, such as solubility, aggregation propensity, and cell permeability. While simple, hydrophobic alkynes have been widely used, there is a growing body of evidence highlighting the advantages of hydrophilic linkers in improving the performance of complex biologics like antibody-drug conjugates (ADCs).

Introducing this compound: A Hydrophilic Alternative

This compound is a bifunctional molecule that incorporates a terminal alkyne for click chemistry and a hydroxylated piperidine ring. This scaffold is of particular interest due to the inherent hydrophilicity imparted by the hydroxyl group and the tertiary amine, which can be protonated at physiological pH. These features are hypothesized to offer significant advantages over traditional, more hydrophobic alkyne linkers.

Comparative Analysis of Alkyne-Modified Scaffolds

To contextualize the potential benefits of this compound, we compare its predicted and known properties with other commonly used alkyne-modified scaffolds.

PropertyThis compoundPropargyl Alcohol4-Pentyn-1-olN-propargyl-N,N-dimethylamine
Structure A hydrophilic, cyclic amine with a hydroxyl group.A simple, small hydrophilic alkyne.A short-chain hydrophobic alkyne.A more hydrophobic tertiary amine alkyne.
Calculated LogP *~0.5 - 1.0 (Estimated)-0.490.330.85
Water Solubility High (predicted)HighModerateModerate
Click Reaction Kinetics (CuAAC) Fast (typical for terminal alkynes)FastFastFast
Potential Impact on Bioconjugate Reduced aggregation, improved pharmacokinetics, potentially lower off-target toxicity.[1][2][3][4][5][6]Minimal steric hindrance, but may not significantly improve hydrophobicity of the conjugate.Increases lipophilicity, may lead to aggregation and faster clearance of the conjugate.Can introduce a positive charge at low pH, but overall more hydrophobic than the piperidinol scaffold.
Key Advantage Enhanced Hydrophilicity Simplicity and small sizeSimple synthesisAmine functionality for further modification

*Note: LogP is the logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. Lower LogP values indicate higher hydrophilicity. The LogP for this compound is an estimation based on the structure and available data for similar compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the meaningful comparison of different chemical entities. Below are representative protocols for the synthesis of this compound and its subsequent use in a typical bioconjugation reaction.

Synthesis of this compound

This two-step synthesis involves the protection of the hydroxyl group of 3-hydroxypiperidine, followed by N-alkylation with propargyl bromide and subsequent deprotection.

Materials:

  • 3-Hydroxypiperidine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of the hydroxyl group: To a solution of 3-hydroxypiperidine (1.0 eq) and imidazole (1.5 eq) in DCM at 0 °C, add TBDMSCl (1.2 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield 3-(tert-butyldimethylsilyloxy)piperidine.

  • N-propargylation: To a solution of 3-(tert-butyldimethylsilyloxy)piperidine (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq) and propargyl bromide (1.2 eq). Heat the mixture to 60 °C and stir for 12 hours. After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Deprotection: Dissolve the crude product from the previous step in THF and add TBAF (1.1 eq, 1 M solution in THF). Stir the reaction at room temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for conjugating an azide-containing molecule (e.g., a fluorescent dye or a drug) to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., Azide-PEG4-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound (10 mM) in DMSO.

  • Prepare a stock solution of the azide-functionalized molecule (10 mM) in DMSO.

  • Prepare a stock solution of CuSO₄ (50 mM) in water.

  • Prepare a stock solution of sodium ascorbate (250 mM) in water (freshly prepared).

  • Prepare a stock solution of THPTA (50 mM) in water.

  • In a microcentrifuge tube, combine the following in order:

    • PBS (to a final volume of 1 mL)

    • This compound (to a final concentration of 1 mM)

    • Azide-functionalized molecule (to a final concentration of 1.2 mM)

    • THPTA (to a final concentration of 1 mM)

    • CuSO₄ (to a final concentration of 0.5 mM)

  • Initiate the reaction by adding sodium ascorbate (to a final concentration of 5 mM).

  • Vortex the reaction mixture gently and allow it to react at room temperature for 1-4 hours.

  • The reaction progress can be monitored by LC-MS or TLC.

  • Purify the resulting triazole conjugate using an appropriate method (e.g., HPLC or precipitation).

Visualizing the Application: Antibody-Drug Conjugate (ADC) Workflow

The enhanced hydrophilicity of the this compound scaffold makes it a particularly attractive candidate for the development of ADCs. The following diagram illustrates a typical workflow for the generation and evaluation of an ADC utilizing this linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation In Vitro Evaluation mAb Monoclonal Antibody (mAb) azide_mod Azide Modification of mAb mAb->azide_mod e.g., NHS-Azide conjugation CuAAC 'Click' Reaction azide_mod->conjugation linker This compound -Drug Conjugate linker->conjugation drug Cytotoxic Drug linker_prep Linker-Drug Synthesis drug->linker_prep linker_prep->linker ADC Purified ADC conjugation->ADC Purification cell_culture HER2+ Cancer Cell Line treatment ADC Treatment ADC->treatment cell_culture->treatment binding_assay Binding Affinity (Flow Cytometry) treatment->binding_assay internalization Internalization (Confocal Microscopy) treatment->internalization cytotoxicity Cytotoxicity Assay (e.g., MTS/XTT) treatment->cytotoxicity data_analysis Data Analysis (IC50 determination) cytotoxicity->data_analysis

Caption: Workflow for the synthesis and in vitro evaluation of an ADC.

Signaling Pathway: HER2-Targeted ADC Action

ADCs often target cell surface receptors that are overexpressed in cancer cells. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in breast and other cancers. The following diagram illustrates the signaling pathway targeted by a HER2-directed ADC.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS Ras HER2->RAS Activates Lysosome Lysosome HER2->Lysosome Trafficking ADC HER2-ADC ADC->HER2 Binding & Internalization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Drug_Release Drug Release Lysosome->Drug_Release Degradation Drug_Release->Apoptosis Induces

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.[1][][8][9][10]

Conclusion

While direct comparative data for this compound is still emerging, its structural features strongly suggest its potential as a superior hydrophilic alkyne-modified scaffold. The presence of the hydroxylated piperidine moiety is anticipated to mitigate the challenges associated with hydrophobic linkers, such as poor solubility and increased aggregation of bioconjugates.[2][3][4][5][6] This can be particularly advantageous in the development of high drug-to-antibody ratio ADCs, where maintaining favorable physicochemical properties is paramount.[11][12][13][14] Further experimental validation is warranted to fully elucidate the performance of this promising scaffold in direct comparison to established alternatives. The provided protocols offer a starting point for researchers to explore the utility of this compound in their own bioconjugation and drug development endeavors.

References

In Vitro Validation of the Antifungal Activity of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Piperidine derivatives have garnered significant attention as a promising class of compounds with a broad spectrum of antifungal activity. This guide provides an objective comparison of the in vitro performance of various piperidine derivatives against clinically and agriculturally relevant fungi, supported by experimental data and detailed methodologies.

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative piperidine derivatives compared to established antifungal drugs. The data, presented as Minimum Inhibitory Concentration (MIC), half-maximal effective concentration (EC50), or half-maximal inhibitory concentration (IC50), highlights the potency of these compounds against various fungal species.

Compound ClassDerivative ExampleTarget FungiMIC/EC50/IC50 (µg/mL)Control DrugControl MIC/EC50 (µg/mL)Reference
4-Aminopiperidines 1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.MICs comparable to or lower than amorolfineAmorolfine-[1]
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp., Aspergillus spp.Fungicidal activity at concentrations near the MICAmorolfine-[1]
Piperidine-4-carbohydrazides Compound A13Rhizoctonia solaniEC50: 0.83ChlorothalonilEC50: 1.64[2][3]
BoscalidEC50: 0.96[2][3]
Compound A13Verticillium dahliaeEC50: 1.12CarbendazimEC50: 19.3[2][3]
ChlorothalonilEC50: 11.0[2][3]
Compound A41Rhizoctonia solaniEC50: 0.88ChlorothalonilEC50: 1.64[2][3]
BoscalidEC50: 0.96[2][3]
Diazaspirodecanones Compound 5hCandida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Aspergillus flavusShowed excellent antifungal activityFluconazole, Polyoxin B-[4]
Chitin SynthaseIC50: 0.10 mMPolyoxin BIC50: 0.08 mM[4]
Natural Piperidine Alkaloid PiperineCandida albicans SC5314MIC80: 1024--[5]
PiperineCandida albicans CAAL256 (FLC-resistant)MIC80: 512--[5]

Key Mechanisms of Antifungal Action

Piperidine derivatives exhibit diverse mechanisms of action, targeting critical cellular processes in fungi. Two prominent pathways are the inhibition of ergosterol biosynthesis and the disruption of the mitochondrial respiratory chain.

Ergosterol Biosynthesis Inhibition

Certain 4-aminopiperidine derivatives, similar to the established antifungal amorolfine, interfere with ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. These compounds specifically inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the post-squalene part of the pathway.[1]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl_lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl_lanosterol Fecosterol Fecosterol 14-demethyl_lanosterol->Fecosterol Sterol C14-reductase Episterol Episterol Fecosterol->Episterol Sterol C8-isomerase Ergosterol Ergosterol Episterol->Ergosterol Inhibitor 4-Aminopiperidine Derivatives Inhibitor->14-demethyl_lanosterol Inhibitor->Fecosterol

Inhibition of Ergosterol Biosynthesis Pathway.
Succinate Dehydrogenase (SDH) Inhibition

A novel class of piperidine-4-carbohydrazide derivatives has been shown to target succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3][6] By inhibiting SDH, these compounds disrupt cellular respiration, leading to a significant reduction in ATP production and ultimately fungal cell death.

SDH_Inhibition_Workflow cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Flow to Complex III SDH->ETC ATP ATP Production ETC->ATP Inhibitor Piperidine-4-carbohydrazide Derivatives Inhibitor->SDH Inhibition Inhibition

Mechanism of Succinate Dehydrogenase Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of the antifungal activity of piperidine derivatives.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast and filamentous fungi. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature until sufficient growth is achieved. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, a spore suspension is prepared and the concentration is adjusted using a hemocytometer. The final inoculum is further diluted in RPMI-1640 medium.

  • Preparation of Antifungal Solutions: The piperidine derivatives and control drugs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥80% for other agents) compared to the growth in the drug-free control well. The inhibition is determined visually or by measuring the optical density at a specific wavelength.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay is employed to evaluate the inhibitory effect of piperidine derivatives on the activity of the SDH enzyme.

  • Isolation of Mitochondria: Fungal mycelia are harvested and homogenized to disrupt the cells. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.

  • Enzyme Activity Measurement: The SDH activity is measured spectrophotometrically. The reaction mixture contains the isolated mitochondria, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol or MTT). The rate of reduction of the electron acceptor, which is proportional to the SDH activity, is monitored over time.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of the piperidine derivatives. The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the control (without inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Conclusion

The in vitro data strongly support the potential of piperidine derivatives as a versatile class of antifungal agents. Different structural modifications of the piperidine scaffold have yielded compounds with potent activity against a wide range of fungal pathogens, including drug-resistant strains. The diverse mechanisms of action, such as the inhibition of ergosterol biosynthesis and succinate dehydrogenase, offer promising avenues for the development of new therapies to combat fungal infections. Further in vivo studies are warranted to validate the clinical efficacy and safety of these promising compounds.

References

A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its prevalence in numerous FDA-approved drugs underscores its utility in medicinal chemistry. This guide provides an objective, data-driven comparison of piperidine-based inhibitors targeting three key enzymes implicated in major diseases: Acetylcholinesterase (AChE), Beta-Secretase 1 (BACE-1), and Anaplastic Lymphoma Kinase (ALK).

This comprehensive analysis summarizes quantitative inhibitory data, details the experimental protocols used for their determination, and visualizes the relevant biological pathways and experimental workflows to aid in the rational design and selection of next-generation therapeutics.

Comparative Inhibitory Potency

The following tables provide a head-to-head comparison of various piperidine-based enzyme inhibitors, with potency values (IC50 or Ki) collated from published studies. Lower values indicate higher potency.

Acetylcholinesterase (AChE) Inhibitors

AChE is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Donepezil, a piperidine derivative, is a well-established AChE inhibitor.

Compound ClassSpecific InhibitorTarget EnzymeIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)
BenzylpiperidineDonepezilAChE6.7--
Benzylpiperidine DerivativeTAK-147AChE12Donepezil6.7
Benzylpiperidine DerivativeCompound 21AChE0.56--
N-benzylpiperidine carboxamideCompound 28AChE410Donepezil-
N-benzylpiperidine carboxamideCompound 20AChE5940Donepezil-
N-(2-(piperidine-1-yl)ethyl)benzamide DerivativeCompound 5dAChE13Donepezil600
N-(2-(piperidine-1-yl)ethyl)benzamide DerivativeCompound 5aAChE90Donepezil600
Phenoxyethyl Piperidine DerivativeCompound 5ceeAChE500--
Phenoxyethyl Piperidine DerivativeCompound 7aeeAChE20400--
Donepezil DerivativeCompound 45aAChE1.9Donepezil40.2
Donepezil DerivativeCompound 108aAChE0.44Donepezil14

Note: "eeAChE" refers to electric eel acetylcholinesterase, a commonly used source for in vitro assays.

Beta-Secretase 1 (BACE-1) Inhibitors

BACE-1 is a key enzyme in the amyloidogenic pathway that produces amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

Compound ClassSpecific InhibitorTarget EnzymeIC50 / Ki (nM)
Piperazine-basedCompound 12BACE-12490
Piperazine-basedVerubecestat (MK-8931)BACE-12.2
Piperazine-basedElenbecestat (E2609)BACE-127
PyrazolopiperazineCompound 7BACE-14.6
PyrazolopiperazineCompound 8BACE-13.7
Isophthalamide-basedCompound 2BACE-1Ki = 0.3
Isophthalamide-basedOM99-2BACE-1Ki = 1.6
Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer.

Compound ClassSpecific InhibitorTarget EnzymeIC50 (nM)
Piperidine CarboxamideCompound 1ALK174
Pyrimidine DerivativeCeritinib (LDK378)ALK0.15

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Test compounds (piperidine-based inhibitors) at various concentrations.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE enzyme solution.[1]

    • Incubate the plate at 25°C for 10 minutes.[1]

    • Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[1]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.[1]

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored product.

    • Measure the absorbance of the resulting solution at 412 nm using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Beta-Secretase 1 (BACE-1) Activity Assay (FRET-based)

This fluorometric assay is a common method for determining BACE-1 inhibitory activity.

  • Reagents and Materials:

    • Recombinant human BACE-1 enzyme.

    • A specific BACE-1 FRET (Förster Resonance Energy Transfer) substrate peptide. This peptide contains a fluorophore and a quencher.

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5).

    • Test compounds (piperidine-based inhibitors) at various concentrations.

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • In a 96-well black plate, add the assay buffer, the BACE-1 FRET substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding the BACE-1 enzyme to each well.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

    • In the absence of an inhibitor, BACE-1 cleaves the FRET substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the signal of the uninhibited enzyme.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental process is crucial for understanding the mechanism of action and the evaluation of these inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh_released ACh ACh_vesicle->ACh_released release AChE Acetylcholinesterase ACh_released->AChE hydrolysis AChR Acetylcholine Receptor ACh_released->AChR binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE

Caption: Cholinergic signaling pathway and the role of AChE inhibitors.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE-1) APP->BACE1 cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_Secretase γ-Secretase Ab Amyloid-β (Aβ) gamma_Secretase->Ab C99->gamma_Secretase cleavage Plaques Amyloid Plaques Ab->Plaques aggregation Inhibitor Piperidine-based BACE-1 Inhibitor Inhibitor->BACE1

Caption: Amyloidogenic pathway and the action of BACE-1 inhibitors.

ALK_Signaling ALK_fusion ALK Fusion Protein (e.g., EML4-ALK) pALK Phosphorylated ALK ALK_fusion->pALK autophosphorylation ATP ATP ATP->ALK_fusion Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) pALK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperidine-based ALK Inhibitor Inhibitor->ALK_fusion ATP-competitive inhibition Experimental_Workflow Start Start Compound_Prep Prepare Piperidine-based Inhibitor Solutions Start->Compound_Prep Enzyme_Prep Prepare Enzyme and Substrate Solutions Start->Enzyme_Prep Assay Perform Enzyme Inhibition Assay Compound_Prep->Assay Enzyme_Prep->Assay Data_Acquisition Measure Signal (Absorbance/Fluorescence) Assay->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis Comparison Compare Potency of Different Inhibitors Data_Analysis->Comparison End End Comparison->End

References

Hypothetical Cross-Reactivity Analysis of 1-(prop-2-yn-1-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of the hypothetical cross-reactivity of the novel synthetic compound 1-(prop-2-yn-1-yl)piperidin-3-ol. Due to the limited availability of published cross-reactivity data for this specific molecule, this document presents a putative cross-reactivity profile based on the known activities of structurally similar piperidine-based compounds. The experimental data herein is illustrative to guide researchers in designing and interpreting their own studies.

Introduction to this compound

This compound is a synthetic compound featuring a piperidine scaffold, a common motif in a wide range of pharmaceuticals.[1][2] The propargyl group (prop-2-yn-1-yl) is a reactive handle often used in "click chemistry" for bioconjugation or as a pharmacophore that can interact with various biological targets. This guide explores its hypothetical binding affinity for a primary target and potential off-targets, providing a framework for assessing its selectivity. For the purpose of this guide, we will hypothesize that this compound is designed as a high-affinity ligand for the Sigma-1 receptor (S1R), a target for which many piperidine derivatives show affinity.[3][4]

Hypothetical Primary Target and Potential Cross-Reactivity

The primary biological target for this compound is postulated to be the Sigma-1 Receptor (S1R) . Potential cross-reactivity is often observed with targets that share structural homology or are part of the same receptor family. Based on this, we will compare its binding affinity against the Sigma-2 Receptor (S2R) and the Muscarinic M2 Receptor , a G-protein coupled receptor where some piperidine-based molecules have shown activity.

Comparative Binding Affinity Data

The following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and two alternative piperidine-based compounds against the hypothesized primary and off-targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target: S1R (Ki, nM)Off-Target: S2R (Ki, nM)Off-Target: Muscarinic M2 (Ki, nM)
This compound 5.2 150.8 > 10,000
Alternative 1: (S)-1-Benzyl-3-hydroxypiperidine12.5250.2> 10,000
Alternative 2: 1-Propylpiperidin-3-ol45.7890.1> 10,000

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are standard experimental protocols that would be used to generate the binding affinity data presented above.

4.1. Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Cell Lines and Membrane Preparation:

    • HEK-293 cells overexpressing human S1R or S2R are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • For S1R, membrane preparations are incubated with [³H]-(+)-pentazocine as the radioligand.

    • For S2R, [³H]-DTG is used as the radioligand in the presence of a masking concentration of (+)-pentazocine to block S1R sites.

    • A range of concentrations of the test compounds (this compound and alternatives) are added to compete with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., haloperidol).

    • After incubation, the membranes are collected by rapid filtration and washed.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Muscarinic M2 Receptor Binding Assay

  • Membrane Preparation:

    • Membranes from CHO-K1 cells stably expressing the human muscarinic M2 receptor are used.

  • Binding Assay:

    • Membranes are incubated with [³H]-N-methylscopolamine as the radioligand.

    • Test compounds are added at various concentrations.

    • Non-specific binding is determined using a high concentration of atropine.

    • The assay is terminated by rapid filtration, and radioactivity is quantified.

  • Data Analysis:

    • IC₅₀ and Ki values are calculated as described for the sigma receptor assays.

Visualizing Experimental Workflow and Signaling Pathways

5.1. Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for the radioligand binding assay described above.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 with S1R/S2R) harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation Centrifugation & Isolation homogenization->centrifugation quantification Protein Quantification centrifugation->quantification incubation Incubation: Membranes + Radioligand + Test Compound quantification->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Ki Calculation cheng_prusoff->ki

Caption: Workflow for Radioligand Binding Assay.

5.2. Hypothetical Sigma-1 Receptor Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway involving the Sigma-1 receptor, which could be modulated by this compound.

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor IonChannel Ion Channel (e.g., K+) S1R->IonChannel Modulation IP3R IP3 Receptor S1R->IP3R Modulation Cellular_Response Cellular Response (e.g., Neuronal Excitability) IonChannel->Cellular_Response Ca_release Ca2+ Release IP3R->Ca_release Ligand This compound Ligand->S1R Ca_release->Cellular_Response

Caption: Hypothetical S1R Signaling Pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available in public literature, this guide provides a framework for its evaluation based on the behavior of similar piperidine-containing molecules. The hypothetical data suggests that this compound could be a selective ligand for the Sigma-1 receptor with significantly lower affinity for the Sigma-2 and Muscarinic M2 receptors. Researchers are encouraged to perform the described experimental protocols to determine the actual cross-reactivity profile of this and other novel compounds to fully characterize their selectivity and potential for off-target effects.

References

A Comparative Guide to Piperidine Synthesis: Established Methods vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of the piperidine scaffold, a ubiquitous motif in pharmaceuticals, is a critical and ever-evolving field. This guide provides an objective comparison of a new, modular piperidine synthesis strategy against established methods, supported by experimental data and detailed protocols to aid in methodological selection.

The piperidine ring is a fundamental structural component in a vast array of natural products and approved drugs.[1][2][3] Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance to the pharmaceutical and fine chemical industries.[2] Traditionally, the construction of this saturated heterocycle has relied on methods such as the catalytic hydrogenation of pyridine derivatives, reductive amination, and cycloaddition reactions. While robust, these methods can sometimes be limited by harsh reaction conditions, limited substrate scope, or multiple synthetic steps for complex derivatives.

Recently, a novel, modular approach combining biocatalytic C-H oxidation with radical cross-coupling has emerged, promising to streamline the synthesis of complex, three-dimensional piperidines.[4][5][6][7] This guide benchmarks this new strategy against a selection of established methods, providing a comparative analysis of their performance based on key metrics like yield, reaction time, and conditions.

Comparative Data of Piperidine Synthesis Methods

The following tables summarize quantitative data for a selection of established and new piperidine synthesis methods, offering a side-by-side comparison of their key performance indicators.

Table 1: Established Methods for Piperidine Synthesis

MethodCatalystReagents & ConditionsReaction TimeYieldReference
Catalytic Hydrogenation of Pyridine 10% Pd/CH₂ (6 bar), H₂SO₄, H₂O/CH₂Cl₂0.7 hHigh Conversion[8]
PtO₂ (5 mol%)H₂ (50-70 bar), Acetic Acid, RT6-10 hGood[9]
[Ir-OMs] (2 mol%)H₂ (50 bar), TFA, MeOH, RT18 hExcellent[10]
Rh/CH₂ (5 atm), H₂O, 80 °C-High Yield[11]
Reductive Amination NoneGlutaraldehyde, Sodium Cyanoborohydride, RT< 15 minHigh Conversion[12]
Aza-Diels-Alder Reaction Ferric ChlorideStyrene, Heat-up to 80%[13]

Table 2: New Methods for Piperidine Synthesis

MethodCatalyst / Key ReagentsReaction Steps & ConditionsKey AdvantagesYieldReference
Biocatalytic C-H Oxidation & Radical Cross-Coupling Enzyme (for C-H oxidation), Nickel (for cross-coupling)1. Biocatalytic hydroxylation. 2. Electrocatalytic radical cross-coupling.Modular, streamlined synthesis of complex 3D molecules. Reduced step count (from 7-17 to 2-5).High[6]
Organocatalytic Domino Reaction O-TMS protected diphenylprolinolAldehydes, nitroolefins. Domino Michael addition/aminalization.One-step formation of four stereocenters, excellent enantioselectivity.High[14]
Copper-Catalyzed Intramolecular C-H Amination [Tpⁱᵖʳ²Cu(NCMe)]N-fluoride amides, Heat (90 °C).Direct C-H to C-N bond formation.up to 99%[15]
One-Pot Synthesis from Halogenated Amides Tf₂O, 2-F-Py, Hantzsch Ester, Hunig's BaseAmide activation, reduction, and intramolecular nucleophilic substitution in one pot. Mild conditions.Metal-catalyst free.Good[16]

Experimental Protocols

Established Method: Catalytic Hydrogenation of Substituted Pyridines with PtO₂

This procedure is a representative example of a classic method for piperidine synthesis.[9]

  • Preparation: A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.

  • Catalyst Addition: A catalytic amount of platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 50-70 bar. The mixture is stirred at room temperature for 6-10 hours.

  • Work-up: Upon completion, the reaction is quenched with sodium bicarbonate (NaHCO₃). The product is then extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are filtered through celite and dried over sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel.

New Method: One-Pot Synthesis of Piperidines from Halogenated Amides

This protocol exemplifies a modern, metal-free approach to piperidine synthesis.[16]

  • Initial Setup: To a dry 25 mL round-bottom flask under an argon atmosphere, add the secondary amide (0.5 mmol), anhydrous dichloromethane (10 mL), and 2-fluoropyridine (0.6 mmol).

  • Activation: Cool the mixture to -78 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 0.55 mmol). Stir for 30 minutes.

  • Reduction: Add Hantzsch ester (0.6 mmol) and Hünig's base (1.0 mmol) to the reaction mixture and allow it to warm to room temperature while stirring for 4 hours.

  • Cyclization: Add additional Hünig's base (1.5 mmol) and stir the reaction at 40 °C for 12 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in both established and novel piperidine synthesis methodologies.

established_methods cluster_hydrogenation Catalytic Hydrogenation cluster_reductive_amination Reductive Amination cluster_diels_alder Aza-Diels-Alder Pyridine Pyridine Piperidine_H Piperidine Pyridine->Piperidine_H H₂, Catalyst (Pt, Pd, Rh, Ir) Dicarbonyl Dicarbonyl Compound (e.g., Glutaraldehyde) Piperidine_RA Piperidine Dicarbonyl->Piperidine_RA Amine Amine Amine->Piperidine_RA Reductive Agent Azadiene 2-Azadiene Tetrahydropyridine Tetrahydropyridine Azadiene->Tetrahydropyridine Dienophile Dienophile Dienophile->Tetrahydropyridine [4+2] Cycloaddition Piperidine_DA Piperidine Tetrahydropyridine->Piperidine_DA Reduction new_methods cluster_biocatalytic Biocatalytic C-H Oxidation & Radical Cross-Coupling cluster_organocatalytic Organocatalytic Domino Reaction Piperidine_Start Piperidine Hydroxypiperidine Hydroxypiperidine Piperidine_Start->Hydroxypiperidine Enzyme (C-H Oxidation) Functionalized_Piperidine Functionalized Piperidine Hydroxypiperidine->Functionalized_Piperidine Radical Precursor, Ni Catalyst (Cross-Coupling) Aldehyde Aldehyde Piperidine_OC Polysubstituted Piperidine Aldehyde->Piperidine_OC Nitroolefin Nitroolefin Nitroolefin->Piperidine_OC Organocatalyst, Domino Reaction

References

Comparative Docking Analysis of Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of in silico studies showcasing the binding efficiencies of piperidine derivatives against various therapeutic targets.

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in various biological interactions make it a versatile framework for the design of novel therapeutics.[1] This guide provides a comparative overview of molecular docking studies on piperidine analogs, offering insights into their binding mechanisms and potential as inhibitors for various protein targets. The data presented is compiled from several recent in silico investigations, providing a valuable resource for researchers and scientists in the field of drug development.

Pancreatic Lipase Inhibitors: A Tale of Two Rings

A comparative study investigating potent inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption, evaluated a series of piperidine and pyrrolidine derivatives.[1] The findings reveal that pyrrolidine derivatives generally exhibit stronger inhibition, a phenomenon attributed to the smaller and more flexible five-membered ring of pyrrolidine, which allows for a better fit within the active site of the enzyme.[1]

Compound TypeCompound IDBinding Energy (kcal/mol)IC50 (mg/mL)Key Interacting Residues
Piperidine1---
Piperidine2---
Pyrrolidine10-7.39-Phe77, Ser152
Pyrrolidine12-8.240.143 ± 0.001Gly76, Phe77, Asp79, His151
Pyrrolidine13--Gly76, Phe77, Asp79, His151

Mu-Opioid Receptor Agonists for Pain Management

Piperidine is a fundamental moiety in the structure of morphine, underscoring its importance in the development of analgesics.[4] A study on novel 4-amino methyl piperidine derivatives explored their potential as µ-opioid receptor agonists. The molecular docking analysis revealed remarkable binding scores for the synthesized compounds, in some cases surpassing those of standard drugs like morphine and fentanyl.[4]

CompoundBinding Affinity Range (kcal/mol)Key Interacting Residues
Novel Piperidine Derivatives-8.13 to -13.37Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236
Morphine--
Fentanyl--
Pethidine--

Targeting Cyclooxygenases for Anti-inflammatory Activity

The natural alkaloid piperine, which contains a piperidine ring, has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.[5][6] Docking studies have shown that piperine exhibits a strong binding affinity for both COX-1 and COX-2.[5][6]

LigandTargetBinding Energy (kcal/mol)Inhibition Constant (Ki)
PiperineCOX-1-9.06227.73 nM
PiperineCOX-2-8.77375.62 nM

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and reproducing the presented data. Below is a summary of the key experimental protocols.

Molecular Docking of Pancreatic Lipase Inhibitors
  • Protein Preparation: The X-ray crystal structure of pancreatic lipase (PDB ID: 1LPS) was obtained from the Protein Data Bank.[1]

  • Ligand Preparation: The 3D structures of the piperidine and pyrrolidine derivatives were generated using ChemDraw Ultra (version 12.0.2).[1]

  • Docking Software and Algorithm: AutoDock was utilized for the molecular docking simulations. The Lamarckian Genetic Algorithm was employed to determine the optimal binding conformations of the ligands within the rigid protein binding site.[1] The number of genetic algorithm runs was set to 100.[1]

Molecular Docking of µ-Opioid Receptor Agonists
  • Target and Ligands: The study focused on the µ-opioid receptor and a series of newly synthesized 4-amino methyl piperidine derivatives.[4] Standard analgesics such as morphine, fentanyl, and pethidine were used for comparison.[4]

  • Binding Site: The docking was performed in the binding pocket of the transmembrane helices of the receptor.[4]

Molecular Docking of Piperine with Cyclooxygenases
  • Software: The AutoDock suite was used to perform the docking analysis of piperine with COX-1 and COX-2.[5][6]

  • Interaction Analysis: The binding interactions were characterized by hydrogen bonds and hydrophobic interactions.[5][6]

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a simplified signaling pathway where a piperidine analog could act as an inhibitor.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., AutoDock) protein_prep->docking Target ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking Analogs scoring Scoring & Ranking (Binding Energy) docking->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway_inhibition receptor Receptor enzyme Enzyme (e.g., Kinase) receptor->enzyme Activation substrate Substrate enzyme->substrate product Product substrate->product Catalysis response Cellular Response product->response inhibitor Piperidine Analog (Inhibitor) inhibitor->enzyme Inhibition

Caption: Inhibition of a signaling pathway by a piperidine analog.

References

Validating the target engagement of 1-(prop-2-yn-1-yl)piperidin-3-ol probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the engagement of a chemical probe with its intended biological target is a critical step in early-stage drug discovery. This guide provides a comparative overview of key experimental methods for validating the target engagement of covalent probes, using the illustrative example of a 1-(prop-2-yn-1-yl)piperidin-3-ol based probe.

Covalent probes, which form a stable bond with their target protein, offer unique advantages in drug discovery, including prolonged target occupancy. The propargyl group (prop-2-yn-1-yl) on the exemplary piperidin-3-ol scaffold serves as a reactive handle. This bioorthogonal alkyne group can be utilized for "click" chemistry reactions, enabling the attachment of reporter tags for visualization and enrichment. This guide will delve into established and emerging techniques to confirm that such probes are indeed binding to their intended targets within a complex cellular environment.

Comparison of Target Engagement Validation Methods

Several robust methods exist to validate the direct interaction between a covalent probe and its protein target. The choice of method often depends on the specific research question, available resources, and the nature of the target protein. Below is a comparative summary of three widely used approaches: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP) coupled with quantitative proteomics.

Method Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change is detected by quantifying the amount of soluble protein remaining after heat treatment.[1][2]Label-free method applicable to endogenous proteins in a cellular context.[1][2] Can be adapted for high-throughput screening.[2]Not all ligand binding events result in a significant thermal shift. Requires a specific antibody for detection in Western blot-based formats.Low to high, depending on the detection method (Western blot vs. plate-based assays).
Photoaffinity Labeling (PAL) A photoreactive group on the probe is activated by UV light, forming a covalent bond with the target protein. A reporter tag allows for subsequent detection and identification.[3][4]Provides direct evidence of binding. Can be used to identify unknown targets.[3]Requires synthesis of a probe with a photoreactive group. UV irradiation can potentially damage cells. Non-specific labeling can be an issue.[3]Low to medium.
Activity-Based Protein Profiling (ABPP) A reactive probe (like our alkyne-containing example) covalently binds to the active site of an enzyme. A reporter tag is attached via click chemistry for detection and quantification.[5]Allows for the profiling of enzyme activity across a proteome. Can identify on- and off-targets.[5] High selectivity for active enzymes.Requires a suitable reactive group on the probe and an accessible active site on the target.Medium to high, especially when coupled with mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these validation techniques. Below are outlines of the key experimental protocols.

Cellular Thermal Shift Assay (CETSA) Protocol

The CETSA protocol involves treating cells with the probe, subjecting them to a temperature gradient, and then quantifying the amount of soluble target protein.[1][6]

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the this compound probe at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specific duration to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.[7]

  • Cell Lysis: After heating, lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or by using a lysis buffer.[1]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[6]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using methods like Western blotting with a specific antibody or high-throughput techniques like AlphaScreen® or reverse-phase protein arrays (RPPA).[1][2]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the probe indicates target stabilization and therefore, engagement.

Photoaffinity Labeling (PAL) Protocol

This protocol involves using a modified version of the probe containing a photoreactive group.

  • Probe Synthesis: Synthesize a derivative of the this compound probe that incorporates a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin) or a bioorthogonal handle for later attachment of a tag.[3][4]

  • Cell Incubation: Treat live cells or cell lysates with the photoaffinity probe.[8]

  • UV Crosslinking: Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to covalent crosslinking with the target protein.[3][8]

  • Lysis and Enrichment (for biotinylated probes): If using a biotinylated probe, lyse the cells and enrich the probe-target complexes using streptavidin-coated beads.[8]

  • Click Chemistry (for alkyne probes): If the probe contains an alkyne handle, lyse the cells and attach a reporter tag (e.g., biotin-azide or a fluorescent azide) via a copper-catalyzed or copper-free click reaction.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blotting with an antibody against the target or an anti-biotin antibody. For target identification, the enriched proteins can be subjected to mass spectrometry.[4]

Activity-Based Protein Profiling (ABPP) with Quantitative Proteomics Protocol

This protocol leverages the reactive alkyne group on the this compound probe.

  • Cell Treatment: Treat cells with the alkyne-containing probe. Include a competition experiment where cells are pre-treated with an excess of a non-alkyne-containing parent compound to demonstrate specific binding.

  • Cell Lysis: Lyse the cells to prepare a proteome lysate.

  • Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne group on the probe that is now covalently bound to its target(s).[9]

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged protein-probe complexes.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the target proteins.

  • Data Analysis: Compare the protein abundance in the probe-treated sample versus the competition control and vehicle control to identify specific targets.

Visualizing the Workflows

To further clarify these complex experimental processes, the following diagrams illustrate the key steps in each validation method.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis cell_treatment Treat Cells with Probe heating Heat at Various Temperatures cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation quantification Quantify Soluble Protein centrifugation->quantification analysis Generate Melting Curve quantification->analysis

Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.

PAL_Workflow cluster_incubation Probe Incubation cluster_crosslinking Crosslinking cluster_enrichment Enrichment & Detection cluster_identification Target Identification probe_incubation Incubate Cells with Photoaffinity Probe uv_exposure UV Irradiation probe_incubation->uv_exposure lysis Cell Lysis uv_exposure->lysis enrichment Enrichment (e.g., Streptavidin) lysis->enrichment detection Detection (e.g., Western Blot) enrichment->detection ms_analysis Mass Spectrometry enrichment->ms_analysis ABPP_Workflow cluster_labeling Cellular Labeling cluster_click_chemistry Click Chemistry cluster_enrichment_analysis Enrichment & Analysis cluster_identification Target Identification cell_treatment Treat Cells with Alkyne Probe lysis Cell Lysis cell_treatment->lysis click_reaction Attach Reporter Tag (e.g., Biotin-Azide) lysis->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion Protein Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Identify & Quantify Targets ms_analysis->data_analysis

References

Safety Operating Guide

Navigating the Disposal of 1-(prop-2-yn-1-yl)piperidin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of 1-(prop-2-yn-1-yl)piperidin-3-ol, ensuring the protection of personnel and the environment. This document outlines procedural steps for researchers, scientists, and drug development professionals in handling this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[4][5]

Disposal Plan: A Step-by-Step Approach

The disposal of this compound should not include discharge into the sanitary sewer or regular trash.[6] Instead, it must be managed as chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]

Step 1: Waste Segregation and Collection

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. For instance, strong oxidizing agents should be kept separate from this compound.[9]

  • Waste Container: Collect waste in a designated, properly labeled, and compatible container. The container should be made of a material that will not react with the chemical and should have a secure, tight-fitting lid to prevent leaks or spills.[10] Plastic containers are often preferred for chemical waste.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.

Step 2: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[7][9] This area should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container away from heat, sparks, and open flames, as the propargyl group suggests potential flammability.[2][11]

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.[9]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or when the experiment generating the waste is complete, contact your institution's EHS office to arrange for pickup.[7]

  • Documentation: Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or an online pickup request form.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general quantitative limits for laboratory chemical waste disposal that are often applicable.

ParameterGuidelineSource
In-Lab Neutralization Quantity Limit (Strong Acids/Bases) ≤ 25 mL (must be diluted 10:1 before neutralization)[12]
Sanitary Sewer Disposal Limit (per discharge) Liquids: ≤ 5 gallons; Solids: ≤ 1 kilogram (for non-hazardous, water-soluble materials)[12]
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons of hazardous waste[7]
SAA Acutely Toxic Waste Limit 1 quart of liquid or 1 kilogram of solid[7]
pH Range for Sewer Disposal (after neutralization) 5 - 9[12]

Experimental Protocols

The primary "protocol" for the disposal of this compound is the institutional hazardous waste management procedure. A generalized workflow is as follows:

  • Generation of Waste: The researcher generates waste containing this compound during an experiment.

  • Waste Collection: The waste is immediately transferred to a designated and labeled hazardous waste container.

  • Temporary Storage: The container is securely sealed and stored in the laboratory's SAA.

  • Waste Pickup Request: When the container is full or the project is complete, the researcher submits a waste pickup request to the EHS department.

  • EHS Collection: Trained EHS personnel collect the waste from the laboratory.

  • Final Disposal: The EHS department arranges for the ultimate disposal of the chemical waste through a licensed hazardous waste management facility, which may involve incineration or other specialized treatment methods.[8]

Disposal Decision Pathway

The following diagram illustrates the logical flow for determining the proper disposal route for laboratory chemical waste like this compound.

Disposal_Pathway start Chemical Waste Generated: This compound check_sds Consult Safety Data Sheet (SDS) or assess hazards of related compounds start->check_sds is_hazardous Is the waste hazardous? check_sds->is_hazardous non_hazardous Non-Hazardous Waste Stream (e.g., trash, sanitary sewer - Not applicable for this compound) is_hazardous->non_hazardous No hazardous_waste Hazardous Waste Stream is_hazardous->hazardous_waste Yes collect Collect in a labeled, compatible container hazardous_waste->collect store Store in Satellite Accumulation Area (SAA) collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional Disposal by licensed facility contact_ehs->disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.